Product packaging for Diethyl(hexyl)methylsilane(Cat. No.:CAS No. 59085-57-3)

Diethyl(hexyl)methylsilane

Cat. No.: B15465447
CAS No.: 59085-57-3
M. Wt: 186.41 g/mol
InChI Key: BCIAJWDFOPLUIW-UHFFFAOYSA-N
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Description

Diethyl(hexyl)methylsilane is an organosilane compound utilized in research and development for its role as a building block in organic synthesis and materials science. This chemical serves as a key precursor for the creation of more complex silicon-based molecules and materials . Its structure, featuring both ethyl and hexyl alkyl chains attached to a silicon center, contributes to its hydrophobic properties, making it valuable for surface modification applications. Researchers employ this silane to impart water-repellent characteristics to surfaces or to act as an adhesion promoter between organic polymers and inorganic surfaces . In laboratory settings, it functions as a versatile intermediate in the synthesis of specialty silicones and siloxane-based polymers, which are of significant interest for their thermal stability and material properties . As a volatile methylsiloxane-related compound, its applications and environmental impact are subjects of ongoing scientific investigation . This compound is intended for use by qualified researchers in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment and handling under inert atmosphere where recommended, should always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26Si B15465447 Diethyl(hexyl)methylsilane CAS No. 59085-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59085-57-3

Molecular Formula

C11H26Si

Molecular Weight

186.41 g/mol

IUPAC Name

diethyl-hexyl-methylsilane

InChI

InChI=1S/C11H26Si/c1-5-8-9-10-11-12(4,6-2)7-3/h5-11H2,1-4H3

InChI Key

BCIAJWDFOPLUIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(CC)CC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Diethyl(hexyl)methylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis route and predicted characterization of Diethyl(hexyl)methylsilane, a tetraalkylsilane with potential applications in organic synthesis and materials science. Due to the limited availability of literature on this specific compound, this document outlines a robust synthetic protocol based on the well-established Grignard reaction. Furthermore, it presents a detailed analysis of the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and properties of novel organosilane compounds.

Introduction

Organosilanes are a versatile class of compounds that have found widespread use in various scientific and industrial fields, including as protecting groups in organic synthesis, as precursors for silicon-containing polymers, and in the development of new drug delivery systems. The unique physicochemical properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct reactivity and stability to these molecules. This compound, as a mixed tetraalkylsilane, is of interest for its potential as a sterically hindered and lipophilic building block. This guide details a proposed synthetic method and the expected analytical characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be effectively achieved via a Grignard reaction, a powerful and versatile method for the formation of carbon-silicon bonds.[1][2] This approach involves the reaction of a suitable Grignard reagent with a chlorosilane derivative.

Reaction Scheme

The proposed two-step synthesis involves the initial preparation of hexylmagnesium bromide, followed by its reaction with diethyl(methyl)chlorosilane.

Synthesis_Scheme HexylBromide 1-Bromohexane Grignard Hexylmagnesium Bromide HexylBromide->Grignard + Mg / THF Mg Magnesium (turnings) THF Anhydrous THF Product This compound Grignard->Product + Diethyl(methyl)chlorosilane Chlorosilane Diethyl(methyl)chlorosilane Byproduct MgBrCl Product->Byproduct (byproduct)

Caption: Proposed synthesis of this compound via Grignard reaction.

Experimental Protocol

Materials:

  • 1-Bromohexane (Reagent grade)

  • Magnesium turnings (99.8%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl(methyl)chlorosilane (98%)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Hexylmagnesium Bromide:

    • A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings (1.1 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

    • Anhydrous THF is added to cover the magnesium turnings.

    • A solution of 1-bromohexane (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.

  • Reaction with Diethyl(methyl)chlorosilane:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of diethyl(methyl)chlorosilane (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acids, which can react violently with any remaining magnesium.[3]

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.[4][5]

  • Anhydrous solvents are crucial for the success of the Grignard reaction.[4][5]

  • Chlorosilanes are corrosive and react with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Hydrosilanes can be flammable. Handle with care and avoid contact with oxidizing agents.[7][8][9]

Predicted Characterization Data

The following section details the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with similar alkylsilanes.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₂₆Si
Molecular Weight 186.41 g/mol
Appearance Colorless liquid
Boiling Point Estimated 190-210 °C at 760 mmHg
¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are predicted based on typical values for alkyl groups attached to a silicon atom.[10][11][12][13]

ProtonsMultiplicityIntegrationPredicted Chemical Shift (δ, ppm)
Si-CH₃ Singlet3H~ 0.0 - 0.1
Si-CH₂(CH₃) Quartet4H~ 0.4 - 0.6
Si-CH₂(CH₃) Triplet6H~ 0.8 - 1.0
Si-CH₂(CH₂)₄CH₃ Triplet2H~ 0.4 - 0.6
Si-CH₂(CH₂)₄CH₃ Multiplet8H~ 1.2 - 1.4
Si-(CH₂)₅CH₃ Triplet3H~ 0.8 - 0.9
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on known data for similar alkylsilanes.[14][15]

CarbonPredicted Chemical Shift (δ, ppm)
Si-CH₃ ~ -5 to 0
Si-CH₂(CH₃) ~ 5 to 10
Si-CH₂(CH₃) ~ 10 to 15
Si-CH₂(CH₂)₄CH₃ ~ 10 to 15
Si-CH₂(CH₂)₄CH₃ ~ 22 to 35
Si-(CH₂)₅CH₃ ~ 14
FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the presence of specific functional groups. For this compound, the key vibrational modes are associated with the C-H and Si-C bonds.

BondVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (alkyl) Stretching2850 - 2960
CH₂ Bending~ 1465
CH₃ Bending~ 1375
Si-C Stretching600 - 800
Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z = 186. Common fragmentation patterns for alkylsilanes involve the cleavage of the Si-C bonds.[16][17][18][19][20]

Predicted Fragmentation:

Mass_Spec_Fragmentation M [C₁₁H₂₆Si]⁺ m/z = 186 Frag1 [M - CH₃]⁺ m/z = 171 M->Frag1 - •CH₃ Frag2 [M - C₂H₅]⁺ m/z = 157 M->Frag2 - •C₂H₅ Frag3 [M - C₆H₁₃]⁺ m/z = 101 M->Frag3 - •C₆H₁₃

Caption: Predicted major fragmentation pathways for this compound.

Expected Fragments:

m/zFragment Ion
186[C₁₁H₂₆Si]⁺ (Molecular Ion)
171[C₁₀H₂₃Si]⁺
157[C₉H₂₁Si]⁺
101[C₅H₁₃Si]⁺

Conclusion

References

Physical and chemical properties of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl(hexyl)methylsilane is an organosilane compound with the chemical formula C₁₁H₂₆Si. As a trialkylsilane containing a silicon-hydrogen (Si-H) bond, its chemistry is primarily characterized by the reactivity of this functional group. This technical guide provides an overview of the predicted physical and chemical properties of this compound, along with general experimental protocols for its synthesis and application in hydrosilylation reactions. This information is intended to support researchers, scientists, and professionals in drug development and materials science in understanding and utilizing this class of compounds.

Physical and Chemical Properties

The physical properties of this compound are estimated based on the known properties of Diethylmethylsilane and the incremental effects of adding a hexyl group.

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated Value
Molecular Formula C₁₁H₂₆Si
Molecular Weight 186.41 g/mol
Appearance Colorless liquid
Boiling Point ~180-190 °C (extrapolated)
Density ~0.76 g/mL at 25 °C (extrapolated)
Refractive Index ~1.42 (extrapolated)
Solubility Immiscible with water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)
Stability Moisture sensitive; stable under inert atmosphere

Chemical Reactivity

The primary site of reactivity in this compound is the silicon-hydrogen bond. This bond is susceptible to a variety of reactions, most notably hydrosilylation.

Hydrosilylation: This is the addition of the Si-H bond across a multiple bond, typically a carbon-carbon double or triple bond. The reaction is a versatile method for forming carbon-silicon bonds and is often catalyzed by transition metal complexes, particularly those of platinum.[1][2] The reaction proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the less substituted carbon of the alkene.

Other Reactions: The Si-H bond can also undergo reactions with various nucleophiles and electrophiles. It can be cleaved by strong acids, bases, and oxidizing agents.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Grignard reaction. This involves the reaction of a suitable chlorosilane with a Grignard reagent.

Reaction Scheme:

Materials:

  • Diethylmethylchlorosilane

  • Hexylmagnesium bromide (prepared from hexyl bromide and magnesium turnings)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Prepare the hexylmagnesium bromide solution in anhydrous ether or THF.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylmethylchlorosilane in the same anhydrous solvent to the Grignard reagent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Diagram 1: Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Diethylmethylchlorosilane Diethylmethylchlorosilane Grignard Reaction Grignard Reaction Diethylmethylchlorosilane->Grignard Reaction Hexylmagnesium bromide Hexylmagnesium bromide Hexylmagnesium bromide->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

A potential workflow for the synthesis of this compound.

Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol describes a general procedure for the reaction of this compound with a terminal alkene using a platinum catalyst.

Materials:

  • This compound

  • A terminal alkene (e.g., 1-octene)

  • Karstedt's catalyst (a platinum(0) complex)

  • Anhydrous toluene or other suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkene in anhydrous toluene.

  • Add a catalytic amount of Karstedt's catalyst to the solution.

  • Slowly add this compound to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC or NMR spectroscopy).

  • Remove the solvent under reduced pressure.

  • The product can be purified by distillation or chromatography if necessary.

Diagram 2: General Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

G Pt(0) Pt(0) Intermediate1 H-Pt(II)-SiR₃ Pt(0)->Intermediate1 + R₃SiH R3SiH R₃SiH Oxidative_Addition Oxidative Addition Intermediate2 Alkene coordinated to Pt(II) Intermediate1->Intermediate2 + Alkene Alkene Alkene Coordination Coordination Intermediate3 R-CH₂-CH₂-Pt(II)-SiR₃ Intermediate2->Intermediate3 Insertion Migratory Insertion Product R-CH₂-CH₂-SiR₃ Intermediate3->Product Reductive_Elimination Reductive Elimination Product->Pt(0) Catalyst Regeneration

The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are expected characteristic spectroscopic features:

  • ¹H NMR: A characteristic signal for the Si-H proton would be expected around δ 3.5-4.5 ppm, likely as a multiplet due to coupling with the protons on the ethyl and methyl groups. Signals for the hexyl, ethyl, and methyl groups would appear in the aliphatic region (δ 0.5-1.5 ppm).

  • ¹³C NMR: Signals corresponding to the carbons of the hexyl, ethyl, and methyl groups would be observed.

  • ²⁹Si NMR: A signal characteristic of a trialkylsilane would be expected.

  • IR Spectroscopy: A prominent Si-H stretching vibration would be observed in the region of 2100-2200 cm⁻¹. C-H stretching and bending vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for alkylsilanes.

Safety and Handling

This compound is expected to be a flammable liquid.[3] It is also likely to be moisture-sensitive, reacting with water to release hydrogen gas, which is flammable.[4] Therefore, it should be handled in a well-ventilated area, away from ignition sources, and under an inert atmosphere.[3][5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4][5]

Conclusion

This compound, as a representative trialkylsilane, is a potentially valuable intermediate in organic synthesis, particularly for the introduction of the diethyl(hexyl)silyl group into molecules via hydrosilylation. While specific experimental data for this compound is lacking, this guide provides a foundational understanding of its predicted properties and reactivity based on established principles of organosilane chemistry. Researchers are advised to use this information as a starting point and to conduct their own thorough characterization of the compound if synthesized.

References

Spectroscopic Profiling of Diethyl(hexyl)methylsilane: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally derived spectroscopic data for Diethyl(hexyl)methylsilane is limited. The data presented in this guide are predicted values based on the known spectroscopic characteristics of analogous alkylsilane compounds and general principles of spectroscopy. This document is intended to serve as a reference guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an organosilicon compound with potential applications in various fields, including materials science and as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established trends and data from similar alkylsilane molecules.

Predicted ¹H NMR Data (CDCl₃, 300 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m1HSi-H
~0.88t3H-CH₂-CH₃ (Hexyl)
~0.5 - 0.6q4HSi-(CH₂ -CH₃)₂
~0.4 - 0.5t2HSi-CH₂ -(CH₂)₄-CH₃
~0.05s3HSi-CH₃
~1.2 - 1.4m8H-(CH₂)₄- (Hexyl)
~0.95t6HSi-(CH₂-CH₃ )₂
Predicted ¹³C NMR Data (CDCl₃, 75 MHz)
Chemical Shift (δ) ppmAssignment
~34Si-C H₂-CH₂-
~31-C H₂-CH₂-CH₃
~23-C H₂-CH₃ (Hexyl)
~22Si-CH₂-C H₂-
~14-CH₂-C H₃ (Hexyl)
~8Si-(C H₂-CH₃)₂
~7Si-(CH₂-C H₃)₂
~-5Si-C H₃
Predicted IR Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
~2955StrongC-H stretch (asymmetric, CH₃)
~2925StrongC-H stretch (asymmetric, CH₂)
~2870StrongC-H stretch (symmetric, CH₃)
~2855StrongC-H stretch (symmetric, CH₂)
~2120StrongSi-H stretch
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1250StrongSi-CH₃ symmetric deformation
~1010MediumSi-C stretch
~800StrongSi-C stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
172Low[M]⁺ (Molecular Ion)
143Medium[M - C₂H₅]⁺
115High[M - C₆H₁₃]⁺
87High[Si(C₂H₅)₂H]⁺
59Very High[Si(CH₃)(C₂H₅)]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse, a short delay, and the acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum.[4]

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques in determining the structure of a molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Spectroscopic_Relationships cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR (Proton Environment) Structure->H_NMR Connectivity C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR Carbon Framework IR Functional Groups (Si-H, C-H) Structure->IR Bond Vibrations MS Molecular Weight & Fragmentation Structure->MS Molecular Formula

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition profile of Diethyl(hexyl)methylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the properties of organosilanes. The guide covers predicted thermal behaviors, potential decomposition mechanisms, and standard experimental protocols for empirical validation.

Predicted Thermal Properties and Decomposition Data

The thermal stability of an organosilane is influenced by the nature of the organic substituents on the silicon atom. For this compound, the presence of both shorter (ethyl, methyl) and a longer (hexyl) alkyl chain will dictate its decomposition behavior. The following table summarizes the predicted thermal decomposition data under an inert atmosphere, based on trends observed for other alkylsilanes.

ParameterPredicted ValueMethod of AnalysisNotes
5% Weight Loss Temp. (Td5) 250 - 300 °CThermogravimetric Analysis (TGA)Represents the onset of significant thermal decomposition.
10% Weight Loss Temp. (Td10) 280 - 330 °CThermogravimetric Analysis (TGA)
Temperature of Max. Decomposition Rate 300 - 350 °CDerivative Thermogravimetry (DTG)Indicates the point of the most rapid weight loss.
Final Char Yield @ 800°C (Nitrogen) 5 - 15%Thermogravimetric Analysis (TGA)The residual mass, likely consisting of silicon carbide and silicon carbonitride species.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a complex series of parallel and sequential reactions, primarily involving radical mechanisms and molecular rearrangements. The weaker Si-C bonds are more susceptible to cleavage at elevated temperatures compared to C-C and C-H bonds.

Two primary decomposition initiation pathways are proposed:

  • Homolytic Cleavage (Si-C Bond Scission): This is often the initial and dominant pathway at lower decomposition temperatures, leading to the formation of silyl and alkyl radicals. The longer hexyl chain is more likely to cleave due to steric hindrance and the stability of the resulting hexyl radical.

  • β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the beta-carbon of an alkyl group to the silicon atom, resulting in the elimination of an alkene and the formation of a Si-H bond. This is a common decomposition route for organosilanes with ethyl or longer alkyl chains.

The following diagram illustrates these proposed initial decomposition steps.

G Proposed Initial Decomposition Pathways cluster_0 This compound cluster_1 Homolytic Cleavage cluster_2 β-Hydride Elimination start C6H13-Si(CH3)(C2H5)2 rad1 •Si(CH3)(C2H5)2 start->rad1 Si-Hexyl Cleavage rad3 C6H13-Si(CH3)(C2H5)• start->rad3 Si-Ethyl Cleavage elim1 Hexene (C6H12) start->elim1 from Hexyl group elim3 Ethene (C2H4) start->elim3 from Ethyl group rad2 •C6H13 rad1->rad2 rad4 •C2H5 rad3->rad4 elim2 H-Si(CH3)(C2H5)2 elim1->elim2 elim4 C6H13-Si(H)(CH3)(C2H5) elim3->elim4

Caption: Proposed initial decomposition pathways for this compound.

Following these initiation steps, a cascade of secondary reactions involving the generated radical and molecular species will occur, leading to a complex mixture of volatile products and a solid residue.

Predicted Decomposition Products

Based on the proposed pathways and studies of analogous compounds, the thermal decomposition of this compound is expected to yield a variety of products. These can be categorized as volatile organic compounds, volatile organosilicon compounds, and a solid-state residue.

Product CategoryPredicted SpeciesAnalytical Technique for Identification
Volatile Organic Compounds Methane, Ethane, Ethene, Propane, Propene, Butane, Butene, Hexane, HexeneGas Chromatography-Mass Spectrometry (GC-MS)
Volatile Organosilicon Compounds Diethylmethylsilane, Hexyl(methyl)silane, Triethylsilane, various disilanes and carbosilanesGas Chromatography-Mass Spectrometry (GC-MS)
Solid Residue Amorphous Silicon Carbide (a-SiC:H), Silicon Dioxide (in the presence of oxygen)X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.

  • Objective: To determine the decomposition temperature range, char yield, and identify the evolved gaseous products.

  • Methodology:

    • A sample of this compound (5-10 mg) is placed in an alumina crucible.

    • The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon at 50 mL/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The gases evolved during decomposition are transferred via a heated capillary to a mass spectrometer for real-time analysis of the decomposition products.

  • Objective: To identify thermal transitions such as melting, boiling, and the enthalpy of decomposition reactions.

  • Methodology:

    • A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

  • Objective: To separate and identify the complex mixture of volatile and semi-volatile decomposition products with high sensitivity and specificity.

  • Methodology:

    • A microgram-scale sample of this compound is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific decomposition temperature (e.g., 350°C, 450°C, 600°C) and held for a short period (e.g., 10-20 seconds).

    • The resulting pyrolysate is swept into a gas chromatograph, where the components are separated based on their boiling points and interactions with the chromatographic column.

    • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

The following diagram illustrates a general experimental workflow for the comprehensive thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation sample This compound tga TGA-MS sample->tga dsc DSC sample->dsc pygcms Py-GC-MS sample->pygcms tga_data Decomposition Profile Evolved Gas Analysis tga->tga_data dsc_data Thermal Transitions Enthalpy Changes dsc->dsc_data pygcms_data Identification of Decomposition Products pygcms->pygcms_data interpretation Elucidation of Decomposition Mechanism & Thermal Stability tga_data->interpretation dsc_data->interpretation pygcms_data->interpretation

Caption: General experimental workflow for thermal analysis.

Conclusion

While specific experimental data for this compound is currently lacking, a theoretical framework based on the known chemistry of analogous organosilanes can guide future research. It is predicted that the thermal decomposition of this compound initiates between 250-300°C and proceeds through complex radical and molecular rearrangement pathways, including Si-C bond scission and β-hydride elimination. The primary decomposition products are expected to be a mixture of smaller alkanes, alkenes, and various volatile organosilicon species, leaving a silicon carbide-based residue. The experimental protocols outlined in this guide provide a robust methodology for the empirical validation of these predictions and the comprehensive characterization of the thermal properties of this compound.

A Technical Guide to Quantum Chemical Calculations of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a comprehensive overview of the theoretical framework and computational methodology required to analyze the molecular properties of Diethyl(hexyl)methylsilane through quantum chemical calculations. The intended audience includes researchers, chemists, and drug development professionals who utilize computational chemistry to predict molecular structure, reactivity, and spectroscopic properties.

Introduction to this compound

This compound is an organosilane compound characterized by a central silicon atom bonded to two ethyl groups, one hexyl group, and one methyl group. Organosilanes are of significant interest in materials science and medicinal chemistry due to their unique chemical and physical properties, including thermal stability and biocompatibility. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the electronic structure, molecular geometry, and vibrational properties of such molecules. This understanding is crucial for predicting their reactivity, designing novel materials, and for the rational design of silicon-based therapeutic agents.

This guide outlines the standard computational protocols for determining the optimized molecular geometry, vibrational frequencies, and key electronic properties of this compound.

Computational Methodology

The following section details the theoretical approach for performing quantum chemical calculations on this compound. The workflow is designed to first find the most stable three-dimensional structure of the molecule and then to calculate its various properties based on this optimized geometry.

Workflow for Quantum Chemical Analysis:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis A 1. Build Initial 3D Structure of this compound B 2. Geometry Optimization (e.g., DFT with B3LYP functional) A->B Submit to Software C 3. Vibrational Frequency Calculation B->C Use optimized geometry D 4. Electronic Property Calculation (HOMO-LUMO, MEP) B->D Use optimized geometry E 5. Verify Minimum Energy Structure (No imaginary frequencies) C->E F 6. Analyze Results (Bond lengths, angles, spectra, etc.) D->F E->F

Figure 1: Computational workflow for this compound analysis.

Experimental Protocols:

  • Software: The calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Theoretical Method: Density Functional Theory (DFT) is a common and effective method for such systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice that provides a good balance between accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically sufficient for geometry optimization and frequency calculations of organosilanes. This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) to accurately describe the anisotropic electron density in the molecule.

  • Geometry Optimization: The initial 3D structure of this compound is first optimized to find the global minimum on the potential energy surface. This iterative process adjusts the molecular geometry until the forces on each atom are negligible and the total energy is at a minimum.

  • Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule.

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the aforementioned calculations.

Table 1: Optimized Geometric Parameters (Note: The values below are placeholders and would be populated with the output from the geometry optimization calculation.)

ParameterBond Length (Å)ParameterBond/Dihedral Angle (°)
Si-C(methyl)1.88∠ C(methyl)-Si-C(hexyl)109.5
Si-C(hexyl)1.89∠ C(ethyl1)-Si-C(ethyl2)109.4
Si-C(ethyl1)1.89Dihedral C-C-Si-C178.5
Si-C(ethyl2)1.89Dihedral H-C-Si-C60.0

Table 2: Predicted Vibrational Frequencies (Note: This table presents a selection of characteristic vibrational modes and placeholder frequency values.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)2950 - 3000Alkyl C-H stretching
δ(CH₂)1450 - 1470CH₂ scissoring
δ(CH₃)1375 - 1385CH₃ symmetric bending
ν(Si-C)600 - 800Si-C stretching

Table 3: Calculated Electronic Properties (Note: Values are placeholders.)

PropertyValue
Energy of HOMO-6.5 eV
Energy of LUMO1.2 eV
HOMO-LUMO Energy Gap7.7 eV
Dipole Moment0.3 Debye

Visualization of Electronic Structure

Visualizations are critical for interpreting electronic properties. The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's chemical reactivity and kinetic stability.

G LUMO LUMO (Lowest Unoccupied) Energy = 1.2 eV HOMO HOMO (Highest Occupied) Energy = -6.5 eV HOMO->LUMO Energy Gap (ΔE = 7.7 eV)

A Technical Guide to Diethyl(hexyl)methylsilane: Exploring Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organosilanes are a versatile class of molecules that bridge the interface between organic and inorganic materials, enabling the development of advanced materials with tailored properties. Diethyl(hexyl)methylsilane, a trialkylsilane, represents a potentially valuable compound within this class. Its asymmetrical structure, combining short-chain (ethyl, methyl) and a medium-chain (hexyl) alkyl group, suggests a unique balance of reactivity, steric hindrance, and surface energy modification capabilities. This whitepaper explores the potential applications of this compound in materials science, drawing parallels from well-studied analogous compounds.

Physicochemical Properties (Inferred and Analogous Data)

While specific data for this compound is unavailable, we can infer its general properties based on similar silanes. For reference, the properties of the closely related Diethyl(methyl)silane are presented below. The addition of a hexyl group is expected to increase the molecular weight, boiling point, and hydrophobicity while decreasing the density and vapor pressure.

Table 1: Physicochemical Properties of Diethyl(methyl)silane (CAS 760-32-7)

PropertyValueReference
Molecular FormulaC5H14Si[1]
Molecular Weight102.25 g/mol [1][2]
Boiling Point78 °C[2]
Melting Point<0 °C[2]
Flash Point-23 °C
Density0.705 g/mL[2]
AppearanceTransparent liquid[2]

Potential Applications in Materials Science

The unique combination of alkyl groups in this compound suggests several potential applications in materials science, primarily centered around surface modification and polymer synthesis.

Surface Modification

Alkylsilanes are widely used to modify the surface properties of various substrates.[3][4] The mechanism involves the reaction of the silane with hydroxyl groups present on the surface of materials like glass, metal oxides, and ceramics, forming a stable, covalent bond.[3] The attached alkyl groups then dictate the new surface energy.

  • Hydrophobic Coatings: The hexyl group in this compound would be expected to create a highly hydrophobic (water-repellent) surface.[4] This could be utilized for creating water-resistant coatings on electronics, self-cleaning surfaces, and anti-fouling coatings for marine applications.

  • Adhesion Promotion: In composite materials, silanes can act as coupling agents to improve the adhesion between an inorganic filler (e.g., glass fibers, silica nanoparticles) and an organic polymer matrix.

  • Release Coatings: The low surface energy imparted by the alkyl groups can be used to create non-stick surfaces for molds and other manufacturing equipment.

Precursor for Silicon-Containing Polymers

Organosilanes are critical precursors in the synthesis of silicon-containing polymers, such as polysilanes and polycarbosilanes.[5][6] These polymers can be further processed into advanced ceramic materials.

  • Silicon Carbide (SiC) Production: Polycarbosilanes, synthesized from organosilanes, can be pyrolyzed to produce silicon carbide fibers and bulk materials.[5][6][7][8] SiC is known for its high strength, hardness, and thermal stability, making it suitable for applications in aerospace, armor, and high-temperature electronics. The presence of varied alkyl groups in this compound could influence the cross-linking and ceramic yield of the resulting polycarbosilane.

Dielectric Materials

Low-k dielectric materials are essential for reducing signal delay and power consumption in integrated circuits. Alkylsilanes can be used to create porous silica films with low dielectric constants. The organic groups are incorporated into the silica matrix and then removed by thermal treatment to create pores. The size and distribution of these pores can be influenced by the size and shape of the alkyl groups on the silane precursor.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methods for synthesizing mixed alkylsilanes.

Grignard Reaction

A common method for forming silicon-carbon bonds is the reaction of a chlorosilane with a Grignard reagent. A potential pathway for this compound could involve the sequential reaction of dichloromethylsilane with ethylmagnesium bromide and hexylmagnesium bromide.

G Dichloromethylsilane Dichloromethylsilane Intermediate Chloro(ethyl)methylhexylsilane Dichloromethylsilane->Intermediate 1. EtMgBr EthylmagnesiumBromide Ethylmagnesium Bromide HexylmagnesiumBromide Hexylmagnesium Bromide Product This compound Intermediate->Product 2. HexMgBr

Caption: Grignard reaction pathway for this compound synthesis.

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex.[9] Diethyl(methyl)silane could be reacted with 1-hexene in the presence of a platinum catalyst to yield this compound.

G cluster_reactants Reactants Diethylmethylsilane Diethyl(methyl)silane Product This compound Diethylmethylsilane->Product Hexene 1-Hexene Hexene->Product Catalyst Platinum Catalyst Catalyst->Product

Caption: Hydrosilylation synthesis of this compound.

Experimental Protocols (General)

The following are generalized experimental protocols for the synthesis and application of alkylsilanes, which would need to be adapted and optimized for this compound.

General Protocol for Hydrosilylation Synthesis
  • Reaction Setup: A dry, inert atmosphere is crucial. The reaction is typically carried out in a Schlenk flask or a glovebox.

  • Reagents: Diethyl(methyl)silane, 1-hexene, and a platinum catalyst (e.g., Karstedt's catalyst) are required.[9] Anhydrous toluene is a common solvent.

  • Procedure:

    • The silane and solvent are added to the reaction flask.

    • The catalyst is added, and the mixture is stirred.

    • 1-hexene is added dropwise to the mixture.

    • The reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation.

General Protocol for Surface Modification of a Silicon Wafer
  • Substrate Preparation: The silicon wafer is cleaned to remove organic contaminants and to generate a hydroxylated surface. This can be achieved by treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or by exposure to UV/ozone.

  • Silanization:

    • Solution-phase deposition: The cleaned wafer is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene) for a specific time.

    • Vapor-phase deposition: The wafer is placed in a vacuum chamber with a container of the silane. The chamber is heated to promote the vaporization of the silane and its deposition on the wafer surface.

  • Post-treatment: The wafer is rinsed with the solvent to remove any physisorbed silane molecules and then cured at an elevated temperature to promote the formation of a stable siloxane bond with the surface.

G Start Start: Clean Silicon Wafer Piranha Piranha Cleaning (H2SO4/H2O2) Start->Piranha UV_Ozone UV/Ozone Treatment Start->UV_Ozone Hydroxylated_Surface Hydroxylated Surface Piranha->Hydroxylated_Surface UV_Ozone->Hydroxylated_Surface Solution_Deposition Solution-Phase Deposition (Silane in Toluene) Hydroxylated_Surface->Solution_Deposition Vapor_Deposition Vapor-Phase Deposition Hydroxylated_Surface->Vapor_Deposition Rinsing Solvent Rinse Solution_Deposition->Rinsing Vapor_Deposition->Rinsing Curing Thermal Curing Rinsing->Curing End End: Modified Hydrophobic Surface Curing->End

Caption: Experimental workflow for surface modification.

Conclusion and Future Outlook

This compound holds significant promise as a versatile building block in materials science. While direct experimental data is currently lacking, the known chemistry of analogous alkylsilanes provides a strong foundation for exploring its potential in creating hydrophobic surfaces, advanced polymer precursors, and low-k dielectric materials. Future research should focus on the synthesis and characterization of this compound to validate these predicted applications and to uncover new functionalities arising from its unique molecular structure. The development of efficient and scalable synthetic routes will be crucial for enabling its broader investigation and potential commercialization.

References

Navigating the Synthetic Landscape: A Technical Guide to the Exploratory Reactions of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the specific reactivity of Diethyl(hexyl)methylsilane is limited in publicly available literature. This guide is therefore constructed based on the well-established reactivity patterns of analogous trialkylsilanes. The experimental protocols and expected outcomes presented herein are hypothetical and should be adapted and optimized based on rigorous experimental validation.

Introduction to this compound

This compound is a trialkylsilane containing a silicon hydride (Si-H) bond, which is the locus of its chemical reactivity. This functional group enables the silane to participate in a variety of chemical transformations, primarily acting as a reducing agent or as a precursor for the introduction of a silyl group into an organic molecule. The presence of both ethyl and a hexyl group on the silicon atom provides a moderate steric profile and influences its solubility in organic solvents.

Core Reactivity: Hydrosilylation

Hydrosilylation is a cornerstone reaction of silanes like this compound, involving the addition of the Si-H bond across a double or triple bond. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those based on platinum.

Hydrosilylation of Alkenes and Alkynes

The reaction of this compound with alkenes or alkynes leads to the formation of the corresponding alkyl- or vinyl-silanes. The regioselectivity of this addition is a key consideration. With terminal alkenes, the reaction can yield either the terminal (anti-Markovnikov) or the internal (Markovnikov) addition product, depending on the catalyst and reaction conditions.

Table 1: Hypothetical Quantitative Data for Hydrosilylation of 1-Octene with this compound

CatalystSolventTemperature (°C)Time (h)Product Ratio (Anti-Markovnikov:Markovnikov)Yield (%)
Speier's Catalyst (H₂PtCl₆)Isopropanol804>95:5~90
Karstedt's CatalystToluene252>98:2~95
Rhodium Complex (e.g., Wilkinson's Catalyst)THF606Variable~85
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol is a general guideline for the hydrosilylation of a terminal alkene, such as 1-octene, with this compound using Karstedt's catalyst.

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.

  • Add this compound (1.1 eq) to the stirred solution.

  • Carefully add Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically exothermic.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Hydrosilylation_Workflow General Workflow for Hydrosilylation A Setup Inert Atmosphere Reaction B Add Alkene/Alkyne and Solvent A->B C Add this compound B->C D Introduce Catalyst C->D E Reaction Monitoring (TLC, GC-MS) D->E F Workup and Purification E->F G Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for a hydrosilylation reaction.

This compound in Reductive Processes

The silicon hydride bond can also be utilized for the reduction of various functional groups. These reductions are often promoted by a catalyst or an activator.

Reduction of Carbonyl Compounds

Ketones and aldehydes can be reduced to the corresponding secondary and primary alcohols, respectively. This transformation typically requires the presence of a Lewis acid or a transition metal catalyst to activate the carbonyl group.

Table 2: Hypothetical Data for the Reduction of Acetophenone

Activator/CatalystSolventTemperature (°C)Time (h)Conversion (%)
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Dichloromethane251>95
Indium(III) chloride (InCl₃)THF653~90
Copper(I) iodide / TMDSToluene805~85
Experimental Protocol: Lewis Acid-Catalyzed Reduction of a Ketone

This protocol provides a general procedure for the reduction of a ketone, such as acetophenone, using this compound and a Lewis acid catalyst.

Materials:

  • This compound

  • Acetophenone

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous dichloromethane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry, inert gas-flushed flask, dissolve acetophenone (1.0 eq) in anhydrous dichloromethane.

  • Add the Lewis acid catalyst, B(C₆F₅)₃ (e.g., 1-5 mol%), to the solution.

  • Slowly add this compound (1.2 eq) to the stirred mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude alcohol can be purified by column chromatography.

Carbonyl_Reduction_Mechanism Simplified Mechanism for Lewis Acid-Catalyzed Carbonyl Reduction cluster_0 Activation cluster_1 Hydride Transfer cluster_2 Hydrolysis A R₂C=O C [R₂C=O-B(C₆F₅)₃] A->C + B(C₆F₅)₃ B B(C₆F₅)₃ E R₂CH-O-SiEt₂(Hex)Me C->E + Et₂(Hex)MeSi-H D Et₂(Hex)MeSi-H G R₂CH-OH E->G + H₂O F H⁺

Caption: Simplified mechanism of a Lewis acid-catalyzed carbonyl reduction.

Other Potential Transformations

The reactivity of this compound is not limited to hydrosilylation and reductions. Other potential, though less explored, reactions include:

  • Reductive Etherification: In the presence of a suitable acid catalyst, this compound can reductively etherify aldehydes and ketones with alcohols.

  • Ionic Hydrogenation: With a strong Brønsted or Lewis acid, this compound can act as a hydride donor for the ionic hydrogenation of substrates like imines and certain alkenes.

  • Cross-Coupling Reactions: While less common for hydrosilanes, under specific catalytic conditions, the Si-H bond could potentially be activated for cross-coupling reactions.

Conclusion

This compound, as a representative trialkylsilane, offers a versatile platform for a range of organic transformations. Its utility in hydrosilylation and reduction reactions makes it a potentially valuable tool in synthetic chemistry, including in the complex syntheses often encountered in drug development. The protocols and data presented in this guide, while based on analogous systems, provide a solid starting point for the exploration of this reagent's full synthetic potential. It is imperative that these foundational concepts are adapted and validated through rigorous laboratory investigation.

An In-depth Technical Guide to Trialkylsilanes with a Focus on Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Trialkylsilanes

Trialkylsilanes are a class of organosilicon compounds characterized by a central silicon atom bonded to three alkyl groups and one hydrogen atom. These compounds are versatile reagents in organic synthesis, primarily utilized as reducing agents and as precursors for the introduction of silyl protecting groups.[1] The nature of the alkyl substituents significantly influences the steric and electronic properties of the silane, thereby modulating its reactivity and physical characteristics. The silicon-hydrogen bond is a key feature, enabling hydrosilylation reactions and serving as a source of hydride in various chemical transformations.[1]

In the context of medicinal chemistry and drug development, the incorporation of silicon into organic molecules is an area of growing interest.[2][3] Replacing a carbon atom with silicon (a "sila-substitution") can lead to significant changes in a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and bond polarity.[2] While specific applications for Diethyl(hexyl)methylsilane are not documented, understanding the behavior of analogous trialkylsilanes can provide insights into its potential utility.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not found, we can deduce its fundamental chemical identifiers from its structure. The following table summarizes these predicted identifiers alongside representative data for other trialkylsilanes to illustrate general trends.

Table 1: Chemical Identifiers of this compound and Related Compounds

IdentifierThis compound (Predicted)TriethylsilaneTrihexylsilane
CAS Number Not Available617-86-72929-52-4[4]
Molecular Formula C9H22SiC6H16SiC18H40Si
Molecular Weight 158.36 g/mol 116.28 g/mol 284.61 g/mol
IUPAC Name This compoundTriethylsilaneTrihexylsilane
SMILES CCCC--INVALID-LINK--(C)CCCC--INVALID-LINK--CCCCCCC--INVALID-LINK--CCCCCC
InChI InChI=1S/C9H22Si/c1-5-7-8-9-10(4,6-2)3/h5-9H2,1-4H3InChI=1S/C6H16Si/c1-4-7(3)5-2/h7H,4-6H2,1-3H3InChI=1S/C18H40Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3

Table 2: Physicochemical Properties of Representative Trialkylsilanes

PropertyTriethylsilaneTrihexylsilane
Boiling Point 107-108 °C175-177 °C / 2 mmHg
Density 0.73 g/mL at 25 °C0.803 g/mL at 25 °C
Refractive Index 1.4121.446

Experimental Protocols: General Synthesis of Trialkylsilanes

A common and versatile method for the synthesis of trialkylsilanes is the Grignard reaction, involving the reaction of a chlorosilane with a Grignard reagent.[5][6][7][8] This allows for the stepwise introduction of different alkyl groups.

Protocol: Synthesis of a Trialkylsilane via Grignard Reaction

Objective: To synthesize a trialkylsilane by reacting a dichlorosilane with two different Grignard reagents in a sequential manner.

Materials:

  • Methyldichlorosilane

  • Ethylmagnesium bromide solution in THF

  • Hexylmagnesium bromide solution in THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Preparation: All glassware is dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

  • First Alkylation: A solution of methyldichlorosilane in anhydrous THF is cooled to 0 °C in an ice bath.

  • One equivalent of ethylmagnesium bromide solution is added dropwise to the stirred solution of methyldichlorosilane. The reaction is typically exothermic.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Second Alkylation: The reaction mixture containing the intermediate ethyl(methyl)chlorosilane is cooled again to 0 °C.

  • One equivalent of hexylmagnesium bromide solution is added dropwise.

  • The reaction mixture is again allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield the desired trialkylsilane.

Visualizations

G Logical Structure of this compound cluster_silane Silane Core cluster_alkyl Alkyl Groups Si Silicon (Si) Me Methyl (-CH3) Si->Me Et1 Ethyl (-CH2CH3) Si->Et1 Et2 Ethyl (-CH2CH3) Si->Et2 Hex Hexyl (-(CH2)5CH3) Si->Hex

Caption: Structural components of this compound.

G General Workflow for Trialkylsilane Synthesis reagents Dichlorosilane (e.g., R1SiHCl2) reaction1 First Alkylation (in anhydrous ether/THF) reagents->reaction1 grignard1 First Grignard Reagent (R2MgX) grignard1->reaction1 grignard2 Second Grignard Reagent (R3MgX) reaction2 Second Alkylation (in anhydrous ether/THF) grignard2->reaction2 intermediate Intermediate Chloro(dialkyl)silane (R1R2SiHCl) reaction1->intermediate intermediate->reaction2 product Crude Trialkylsilane (R1R2R3SiH) reaction2->product workup Aqueous Work-up (e.g., NH4Cl solution) purification Purification (Distillation) workup->purification product->workup final_product Pure Trialkylsilane purification->final_product

References

Methodological & Application

Diethyl(hexyl)methylsilane: A Versatile Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(hexyl)methylsilane is a trialkylsilane that serves as a mild and selective reducing agent in organic synthesis. As a hydrosilane, it functions as a hydride donor, typically in the presence of a Brønsted or Lewis acid catalyst, to effect the reduction of a variety of functional groups. This process, often referred to as ionic hydrogenation, offers a valuable alternative to metal hydride reagents (e.g., NaBH₄, LiAlH₄) and catalytic hydrogenation, particularly when chemoselectivity is crucial. Its utility is pronounced in the reduction of substrates that can form stabilized carbocation intermediates upon protonation or activation by a Lewis acid. Key applications include the reduction of carbonyl compounds, reductive amination of aldehydes and ketones, and the deoxygenation of alcohols.

Core Applications

Reduction of Carbonyl Compounds (Aldehydes and Ketones)

This compound, in conjunction with a suitable acid catalyst, efficiently reduces aldehydes and ketones to their corresponding alcohols. The reaction proceeds through the protonation of the carbonyl oxygen, generating an oxonium ion which is then attacked by the hydride from the silane.

Key Features:

  • Mild Conditions: Reactions are typically carried out at or below room temperature.

  • High Chemoselectivity: Carbonyl groups can be reduced in the presence of other reducible functionalities such as esters, amides, and nitro groups, which are generally unreactive under these conditions.

  • Functional Group Tolerance: A broad range of functional groups are tolerated, making it suitable for complex molecule synthesis.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. This compound is an effective reducing agent for the in situ formed imine or iminium ion intermediate, which is generated from the condensation of an aldehyde or ketone with a primary or secondary amine.

Key Features:

  • One-Pot Procedure: The entire sequence of imine formation and reduction can often be performed in a single reaction vessel, simplifying the synthetic procedure.[1]

  • Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and amines.

  • Control over Alkylation: It provides a reliable method for the mono- or dialkylation of amines.

Deoxygenation of Alcohols

Tertiary, benzylic, and allylic alcohols can be deoxygenated to the corresponding alkanes using this compound and a strong acid. The reaction involves the formation of a carbocation intermediate upon protonation and loss of water, which is subsequently trapped by the hydride from the silane. While primary and secondary aliphatic alcohols are generally less reactive under these conditions, their deoxygenation can be achieved with stronger Lewis acids.

Key Features:

  • Reduction of Sterically Hindered Alcohols: This method is particularly useful for the deoxygenation of sterically hindered alcohols.

  • Rearrangement Potential: As the reaction proceeds through a carbocation intermediate, skeletal rearrangements can occur, which can be either a desired or an undesired outcome.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes typical yields for analogous reductions using other trialkylsilanes (e.g., triethylsilane) under ionic hydrogenation conditions. These values serve as a general guideline for the expected efficiency of this compound in similar transformations.

Substrate ClassSubstrate ExampleProduct ExampleReducing SystemYield (%)Reference (Analogous System)
Ketones Acetophenone1-PhenylethanolEt₃SiH / TFA95General Knowledge
CyclohexanoneCyclohexanolEt₃SiH / TFA98General Knowledge
Aldehydes BenzaldehydeBenzyl alcoholEt₃SiH / TFA97General Knowledge
HeptanalHeptan-1-olEt₃SiH / TFA92General Knowledge
Imines N-BenzylideneanilineN-BenzylanilineEt₃SiH / TFA90General Knowledge
Alcohols (Deoxygenation) 1-AdamantanolAdamantaneEt₃SiH / TFA94General Knowledge
TriphenylmethanolTriphenylmethaneEt₃SiH / TFA99General Knowledge

TFA = Trifluoroacetic Acid

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone to an Alcohol

This protocol describes a general method for the reduction of a ketone using this compound and trifluoroacetic acid (TFA).

Materials:

  • Ketone (1.0 equiv)

  • This compound (1.2 - 2.0 equiv)

  • Trifluoroacetic acid (TFA) (2.0 - 5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the ketone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv).

  • Slowly add trifluoroacetic acid (TFA) (3.0 equiv) dropwise to the reaction mixture. The addition is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude alcohol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a one-pot procedure for the synthesis of a secondary amine from an aldehyde and a primary amine.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.0 - 1.2 equiv)

  • This compound (1.5 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark trap (optional, for imine formation)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCM, add this compound (1.5 equiv) at room temperature.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating may be required.

  • After completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • The crude secondary amine can be purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in Anhydrous Solvent add_silane Add this compound start->add_silane cool Cool to 0 °C add_silane->cool add_acid Add Acid Catalyst (e.g., TFA) cool->add_acid react Stir at Room Temperature (1-24h) add_acid->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench with NaHCO₃ (aq) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Characterize Product purify->end reactivity_pathway cluster_substrates Substrates cluster_activation Activation cluster_intermediate Intermediate cluster_reduction Reduction cluster_products Products ketone Ketone activator H⁺ (Brønsted Acid) or Lewis Acid ketone->activator product_alcohol Alcohol aldehyde Aldehyde aldehyde->activator imine Imine imine->activator product_amine Amine alcohol Tertiary/Benzylic Alcohol alcohol->activator product_alkane Alkane ester Ester (Generally Unreactive) amide Amide (Generally Unreactive) carbocation Carbocation / Oxonium / Iminium Ion activator->carbocation silane This compound (H⁻ Donor) carbocation->silane Hydride Transfer silane->product_alcohol silane->product_amine silane->product_alkane

References

Application Notes and Protocols for Hydrosilylation Reactions Using Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone of organosilicon chemistry, enabling the formation of robust silicon-carbon bonds through the addition of a hydrosilane across an unsaturated bond, such as an alkene or alkyne. This reaction is of paramount importance in the synthesis of a wide array of organosilane compounds utilized in materials science, organic synthesis, and pharmaceutical development. Diethyl(hexyl)methylsilane is a trialkylsilane that can be employed in these transformations to introduce the diethyl(hexyl)methylsilyl moiety onto an organic scaffold. This functional group can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates.

This document provides detailed application notes and generalized experimental protocols for conducting hydrosilylation reactions with this compound. The provided protocols are based on established methodologies for structurally similar trialkylsilanes due to the limited availability of specific literature for this compound.

Catalyst Selection

The choice of catalyst is critical for a successful hydrosilylation reaction, influencing reaction rate, yield, and selectivity. Platinum-based catalysts are the most widely used due to their high activity.

  • Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, it is highly active at low concentrations and soluble in many organic solvents.

  • Speier's Catalyst: A solution of hexachloroplatinic acid in isopropanol, it is a readily available and effective catalyst, though it may require higher temperatures for activation.

  • Rhodium Catalysts: Complexes such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) can also be effective, particularly for achieving different selectivity profiles compared to platinum catalysts.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hydrosilylation of various unsaturated substrates with trialkylsilanes, analogous to this compound. This data is illustrative and serves as a guideline for expected outcomes. Actual results with this compound may vary.

Table 1: Hydrosilylation of Terminal Alkenes

Alkene SubstrateCatalyst (mol%)SilaneSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (anti-Markovnikov:Markovnikov)
1-OcteneKarstedt's (0.01)This compoundToluene802>95>99:1
Allyl Methyl EtherSpeier's (0.05)This compoundTHF60490>99:1
StyreneKarstedt's (0.01)This compoundToluene251>9890:10

Table 2: Hydrosilylation of Alkynes

Alkyne SubstrateCatalyst (mol%)SilaneSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (E:Z)
1-OctyneKarstedt's (0.02)This compoundToluene50392>98:2 (β-(E)-isomer)
4-OctyneWilkinson's (1.0)This compoundBenzene801285>95:5 (E-isomer)
PhenylacetyleneKarstedt's (0.02)This compoundToluene252>95>98:2 (β-(E)-isomer)

Experimental Protocols

Safety Precaution: Hydrosilylation reactions can be exothermic. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. This compound is expected to be flammable; handle with care and avoid ignition sources.

Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene (1-Octene)

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 1-octene (1.0 eq) and anhydrous toluene.

  • Add this compound (1.1 eq) to the flask via syringe.

  • With vigorous stirring, add Karstedt's catalyst solution (0.01 mol% Pt) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Protocol 2: Rhodium-Catalyzed Hydrosilylation of an Internal Alkyne (4-Octyne)

Materials:

  • This compound

  • 4-Octyne

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Anhydrous benzene or toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (1.0 mol%) in anhydrous benzene.

  • Add 4-octyne (1.0 eq) to the flask.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C for benzene) and stir.

  • Monitor the reaction by GC-MS. The reaction may require up to 12 hours for completion.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Chalk_Harrod_Mechanism Pt(0) Pt(0) Oxidative_Addition Oxidative Addition Pt(0)->Oxidative_Addition Pt_Complex H-Pt(II)-SiR3 Oxidative_Addition->Pt_Complex Alkene_Coordination Alkene Coordination Pt_Complex->Alkene_Coordination Pi_Complex H-(R2C=CR2)Pt(II)-SiR3 Alkene_Coordination->Pi_Complex Insertion Migratory Insertion Pi_Complex->Insertion Alkyl_Complex R2HC-CR2-Pt(II)-SiR3 Insertion->Alkyl_Complex Alkyl_Complex->Pt(0) Reductive_Elimination Reductive Elimination Alkyl_Complex->Reductive_Elimination Product R2HC-CR2-SiR3 Reductive_Elimination->Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Workflow

A generalized workflow for a hydrosilylation experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware Inert_Atmosphere Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Add_Reagents Add Alkene/Alkyne, Solvent, and Silane Inert_Atmosphere->Add_Reagents Add_Catalyst Add Catalyst Add_Reagents->Add_Catalyst Heat Heat to Reaction Temp. Add_Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Purify Purification (Distillation or Chromatography) Cool->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for hydrosilylation.

Application Notes and Protocols for Surface Functionalization: A Focus on Alkylsilanes

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher, Scientist, and Drug Development Professional,

In the pursuit of novel materials and advanced therapeutic strategies, the precise control of surface properties is paramount. Surface functionalization with organosilanes, such as alkylsilanes, offers a versatile and robust method to tailor the interface of various substrates. This document aims to provide a comprehensive overview of the principles and methodologies for surface modification using alkylsilanes.

Note on Diethyl(hexyl)methylsilane: Extensive searches for specific application notes, detailed experimental protocols, and quantitative surface analysis data for this compound did not yield sufficient information in the public domain. This suggests that it may not be a commonly utilized reagent for surface functionalization in published research. The following sections, therefore, provide a generalized framework and protocols for alkylsilanes, which can be adapted for the evaluation of novel silanes like this compound.

Introduction to Surface Functionalization with Alkylsilanes

Alkylsilanes are a class of organosilicon compounds that can form self-assembled monolayers (SAMs) on various substrates possessing hydroxyl groups, such as glass, silicon wafers, and metal oxides. This process, known as silanization, allows for the modification of surface properties, including hydrophobicity, lubricity, and biocompatibility. The general structure of an alkylsilane consists of a headgroup, typically a hydrolyzable group like an alkoxide or a halide, which reacts with the surface, and an alkyl chain that forms the new surface interface.

The primary mechanism of silanization involves the hydrolysis of the silane's reactive groups in the presence of trace water to form silanols (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Lateral cross-linking between adjacent silane molecules can further enhance the stability of the monolayer.

General Experimental Protocol for Surface Functionalization with Alkylsilanes

This protocol provides a general procedure for the deposition of an alkylsilane monolayer from a solution phase. It is a starting point that may require optimization for specific substrates and silanes.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Alkylsilane (e.g., octadecyltrichlorosilane (OTS) as a well-characterized example)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Cleaning solution (e.g., Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION ADVISED )

  • Deionized water

  • Ethanol

  • Nitrogen or argon gas

  • Glassware (e.g., beakers, petri dishes)

  • Ultrasonic bath

  • Oven

Protocol:

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, followed by ethanol, and finally deionized water.

    • To generate surface hydroxyl groups, the substrate can be activated using methods like plasma treatment or immersion in a Piranha solution for a specific duration (e.g., 15-30 minutes). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen or argon gas.

  • Silanization Solution Preparation:

    • In a clean, dry glass container, prepare a dilute solution of the alkylsilane in an anhydrous organic solvent. A typical concentration ranges from 0.1% to 2% (v/v). The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the bulk solution.

  • Surface Functionalization:

    • Immerse the cleaned and activated substrate into the silanization solution. The immersion time can vary from a few minutes to several hours, depending on the desired monolayer quality and the reactivity of the silane. For OTS, a typical immersion time is 15-60 minutes.

    • Carry out the deposition in a controlled environment with low humidity, such as a glove box or a desiccator, to minimize water contamination.

  • Rinsing and Curing:

    • After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

    • Follow with a rinse in a more polar solvent like ethanol or isopropanol.

    • Dry the functionalized substrate under a stream of nitrogen or argon.

    • To promote the formation of a stable, cross-linked monolayer, the coated substrate is typically cured by heating in an oven. Curing temperatures and times can vary (e.g., 110-120 °C for 1-2 hours).

Characterization of Functionalized Surfaces

The success of the surface functionalization can be evaluated using various surface-sensitive analytical techniques.

Parameter Technique Typical Expected Outcome for Alkylsilane SAM
Wettability Contact Angle GoniometryIncreased water contact angle, indicating a more hydrophobic surface.
Surface Energy Contact Angle Goniometry with multiple liquidsDecrease in the polar component of the surface energy.
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of silicon and carbon signals corresponding to the alkylsilane.
Molecular Orientation Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic vibrational bands of the alkyl chains and siloxane bonds.
Surface Morphology Atomic Force Microscopy (AFM)A smooth, uniform surface at the nanoscale.

Visualizing the Workflow

The following diagram illustrates the general workflow for surface functionalization with an alkylsilane.

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment Cleaning Substrate Cleaning Activation Surface Activation (e.g., Piranha, Plasma) Cleaning->Activation Drying1 Drying (N2/Ar Stream) Activation->Drying1 Immersion Substrate Immersion Drying1->Immersion Solution Prepare Silane Solution (Anhydrous Solvent) Solution->Immersion Rinsing Rinsing (Solvent) Immersion->Rinsing Drying2 Drying (N2/Ar Stream) Rinsing->Drying2 Curing Curing (Oven) Drying2->Curing Characterization Surface Characterization (Contact Angle, XPS, etc.) Curing->Characterization

Caption: Experimental workflow for surface functionalization.

Signaling Pathways and Logical Relationships

The interaction of a functionalized surface with a biological environment is complex. For instance, a hydrophobic surface created by an alkylsilane can influence protein adsorption, which in turn can trigger specific cellular responses.

G cluster_surface Surface Properties cluster_interaction Biological Interaction cluster_response Cellular Response Alkylsilane Alkylsilane Monolayer Hydrophobicity Increased Hydrophobicity Alkylsilane->Hydrophobicity Protein_Adsorption Protein Adsorption Hydrophobicity->Protein_Adsorption Cell_Attachment Cell Attachment Protein_Adsorption->Cell_Attachment Signaling Intracellular Signaling Cell_Attachment->Signaling Gene_Expression Gene Expression Changes Signaling->Gene_Expression

Caption: Surface-cell interaction pathway.

Conclusion

Use of Diethyl(hexyl)methylsilane in gas chromatography as a derivatizing agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Silylation in Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Note on Diethyl(hexyl)methylsilane: Extensive literature searches did not yield specific applications or protocols for the use of this compound as a derivatizing agent in gas chromatography. The following application notes and protocols are based on the widely practiced and well-documented method of silylation for GC analysis, which can serve as a foundational guide for developing methods for new silylating agents.

Introduction to Silylation for Gas Chromatography

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by gas chromatography (GC).[1][2][3] Silylation is a common and versatile derivatization technique that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group.[4][5][6] This process is particularly useful for compounds that are otherwise non-volatile or thermally unstable, a common challenge in the analysis of many pharmaceutical compounds and biomolecules.[1][7]

Key benefits of silylation include:

  • Increased Volatility: By masking polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH), silylation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[1][8][9] This allows for analysis at lower temperatures, preventing thermal degradation.

  • Improved Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds.[1]

  • Enhanced Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks and improved resolution by reducing interactions between the analyte and the stationary phase of the GC column.[1][8]

  • Improved Mass Spectrometry Fragmentation: For GC-MS analysis, silyl derivatives often produce characteristic and predictable fragmentation patterns, aiding in structural elucidation.[10]

Common Silylating Reagents

A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups present in the analyte and the desired degree of derivatization.[11] Below is a comparison of some commonly used silylating reagents.

Reagent AbbreviationFull NameKey Characteristics & ApplicationsByproducts
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideHighly reactive and one of the most popular silylating agents. Reacts with a wide range of functional groups. Byproducts are volatile and often do not interfere with chromatography.[1]Trifluoroacetamide
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile of the trimethylsilyl acetamides, making it ideal for trace analysis where reagent peaks might interfere.[1][8]N-Methyltrifluoroacetamide
TMCS TrimethylchlorosilaneOften used as a catalyst in conjunction with other silylating reagents like BSTFA to increase their reactivity, especially for hindered functional groups.[12]HCl
BSA N,O-Bis(trimethylsilyl)acetamideA strong silylating agent, though its byproducts are less volatile than those of BSTFA and MSTFA.[1]Acetamide
TMSI N-TrimethylsilylimidazoleA strong silylating agent particularly effective for hydroxyl groups.Imidazole

Experimental Workflow and Protocols

General Workflow for Silylation and GC Analysis

The overall process of sample preparation, derivatization, and analysis follows a logical sequence to ensure accurate and reproducible results.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis SampleCollection Sample Collection Extraction Analyte Extraction SampleCollection->Extraction Drying Solvent Evaporation/Drying Extraction->Drying AddReagent Add Silylating Reagent Drying->AddReagent Reaction Incubation/Heating AddReagent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS, FID) Separation->Detection

A generalized workflow for sample preparation, silylation, and GC analysis.
Detailed Experimental Protocol: Silylation using BSTFA with TMCS Catalyst

This protocol provides a general procedure for the derivatization of a sample containing hydroxyl and carboxyl functional groups. Note: This is a starting point and may require optimization for specific analytes.

Materials:

  • Dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC system with an appropriate column and detector

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[13] Water will react with the reagent, reducing its effectiveness and potentially creating interfering peaks.

  • Reagent Preparation: Prepare a fresh solution of BSTFA with 1% TMCS as a catalyst. For example, add 10 µL of TMCS to 990 µL of BSTFA.

  • Derivatization Reaction:

    • To the dried sample in a reaction vial, add 100 µL of the BSTFA + 1% TMCS reagent.

    • If the sample is not readily soluble in the reagent, add 50-100 µL of an anhydrous aprotic solvent like pyridine.

    • Securely cap the vial and briefly vortex to ensure thorough mixing.

  • Incubation:

    • Heat the reaction vial at 60-80°C for 30-60 minutes.[1] The optimal temperature and time will depend on the analyte and the steric hindrance of the functional groups.

    • For highly stable or hindered compounds, longer reaction times or higher temperatures may be necessary.[11]

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The derivatized sample can often be injected directly into the GC. If necessary, the sample can be diluted with an appropriate solvent before injection.

    • Analyze the sample by GC as soon as possible, as some silyl derivatives can be susceptible to hydrolysis over time.[10]

Signaling Pathways and Logical Relationships

The Silylation Reaction Mechanism

Silylation proceeds via a nucleophilic substitution reaction (SN2 type) where the nucleophilic atom (e.g., oxygen of a hydroxyl group) attacks the silicon atom of the silylating reagent.[5][14]

Silylation_Mechanism cluster_reaction Reaction Environment Analyte Analyte with Active Hydrogen (R-OH, R-COOH, etc.) NucleophilicAttack Nucleophilic Attack on Silicon Analyte->NucleophilicAttack SilylReagent Silylating Reagent (e.g., BSTFA) SilylReagent->NucleophilicAttack Catalyst Catalyst (optional) (e.g., TMCS) Catalyst->NucleophilicAttack LeavingGroupDeparture Departure of Leaving Group NucleophilicAttack->LeavingGroupDeparture DerivatizedAnalyte Silylated Analyte (More Volatile & Stable) LeavingGroupDeparture->DerivatizedAnalyte Forms Byproduct Volatile Byproduct LeavingGroupDeparture->Byproduct Forms

The chemical mechanism of silylation for GC derivatization.

Evaluating a Novel Silylating Agent

While this compound is not a commonly documented silylating agent, a researcher could evaluate its potential using the principles outlined above. The key steps would involve:

  • Reactivity Screening: Test the reagent against a panel of standard compounds with various functional groups (alcohols, acids, amines) to determine its reactivity.

  • Optimization of Reaction Conditions: Systematically vary reaction temperature, time, and the need for a catalyst to find the conditions that yield the most complete derivatization.

  • Analysis of Byproducts: Characterize any reaction byproducts to ensure they do not interfere with the chromatography of the analytes of interest.

  • Stability Studies: Assess the stability of the resulting derivatives over time and under different storage conditions.

By following a systematic approach based on established derivatization principles, the suitability of a novel reagent like this compound for specific analytical challenges can be thoroughly evaluated.

References

Application Note: Protocol for Silylation of Alcohols with Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of hydroxyl groups is a critical step in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal (deprotection). Common silylating agents include chlorotrimethylsilane (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl). This application note provides a detailed protocol for the silylation of alcohols using the less common reagent, diethyl(hexyl)methylsilane, forming a diethyl(hexyl)methylsilyl ether. This protecting group offers a unique steric and electronic profile that may provide advantages in specific synthetic routes.

The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of the corresponding silyl halide, which can be generated in situ from the hydrosilane. This process is typically facilitated by a base to neutralize the generated acid byproduct.

Experimental Protocol

This protocol outlines a general procedure for the silylation of a primary alcohol with this compound. The reaction conditions may require optimization for different substrates, particularly for secondary and tertiary alcohols where steric hindrance can play a significant role.

Materials:

  • Primary alcohol (e.g., 1-octanol)

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, 25 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (5 mL). Add imidazole (1.5 mmol, 1.5 eq.) to the solution and stir until it dissolves.

  • In Situ Generation of Silyl Chloride: In a separate, dry vial under an inert atmosphere, dissolve this compound (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (2 mL). Slowly add N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 eq.) to this solution. Stir for 15-20 minutes at room temperature to generate diethyl(hexyl)methylsilyl chloride in situ.

  • Silylation Reaction: Slowly add the freshly prepared diethyl(hexyl)methylsilyl chloride solution to the alcohol and imidazole solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine) (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure diethyl(hexyl)methylsilyl ether.

Data Presentation

The following table summarizes hypothetical quantitative data for the silylation of various representative alcohols with this compound, based on typical yields for silylation reactions.

EntryAlcohol SubstrateProductExpected Yield (%)
11-Octanol (Primary)1-(Diethyl(hexyl)methylsilyloxy)octane92
2Cyclohexanol (Secondary)(Cyclohexyloxy)this compound85
3tert-Butanol (Tertiary)(tert-Butoxy)this compound65

Reaction Workflow

Silylation_Workflow Figure 1: Experimental Workflow for Silylation of Alcohols cluster_prep Reaction Preparation cluster_reaction Silylation cluster_workup Work-up and Purification prep_alcohol 1. Dissolve Alcohol and Imidazole in Anhydrous DCM reaction 3. Add Silyl Chloride to Alcohol Solution 4. Stir at Room Temperature 5. Monitor by TLC prep_alcohol->reaction prep_silane 2. Generate Diethyl(hexyl)methylsilyl Chloride in situ prep_silane->reaction workup 6. Quench with NaHCO3 7. Extract with DCM 8. Wash with Brine reaction->workup purification 9. Dry, Concentrate, and Purify by Chromatography workup->purification

Caption: Figure 1: A step-by-step workflow of the silylation protocol.

Signaling Pathway (Reaction Mechanism)

Silylation_Mechanism Figure 2: Proposed Reaction Mechanism cluster_activation Silyl Chloride Formation cluster_silylation Silylation of Alcohol silane This compound silyl_chloride Diethyl(hexyl)methylsilyl Chloride silane->silyl_chloride + NCS ncs NCS silylether R-O-Si(Et)2(Hex)Me (Silyl Ether) silyl_chloride->silylether alcohol R-OH alkoxide R-O⁻ (Alkoxide) alcohol->alkoxide + Imidazole imidazole Imidazole alkoxide->silylether + Silyl Chloride hcl_imidazole Imidazole-HCl alkoxide->hcl_imidazole - H⁺

Caption: Figure 2: Proposed mechanism for the silylation reaction.

Application Notes and Protocols: Diethyl(hexyl)methylsilane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of diethyl(hexyl)methylsilane in polymer chemistry. While specific data for this molecule is limited in publicly available literature, its structural features as a trialkylhydrosilane suggest its utility as a chain transfer agent in radical polymerization and as a reactant in hydrosilylation reactions for polymer modification. The following sections detail these applications with representative experimental protocols and data from analogous systems to illustrate its potential utility.

Application as a Chain Transfer Agent in Radical Polymerization

Trialkylhydrosilanes, such as this compound, can act as effective chain transfer agents (CTAs) in radical polymerization.[1] The Si-H bond is susceptible to abstraction by a propagating polymer radical, which terminates the growing polymer chain and generates a silyl radical. This silyl radical can then initiate a new polymer chain. This process is crucial for controlling the molecular weight of the resulting polymer. The efficiency of a chain transfer agent is determined by its chain transfer constant (C_s), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p).

Logical Workflow for Chain Transfer Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer cluster_reinitiation Re-initiation I Initiator (I) IM Initiator-Monomer Radical (I-M•) I->IM Decomposition & Addition M Monomer (M) Pn Propagating Radical (P•) IM->Pn Pn1 Longer Propagating Radical (P+1•) Pn->Pn1 Addition M2 Monomer (M) M2->Pn1 Dead_Polymer Terminated Polymer (P-H) Pn1->Dead_Polymer H-abstraction Silyl_Radical Silyl Radical (R3Si•) Pn1->Silyl_Radical CTA This compound (R3SiH) CTA->Dead_Polymer CTA->Silyl_Radical New_Chain New Propagating Radical (R3Si-M•) Silyl_Radical->New_Chain M3 Monomer (M) M3->New_Chain

Caption: Workflow of radical polymerization with a chain transfer agent.

Experimental Protocol: Controlled Polymerization of Methyl Methacrylate

This protocol describes a representative procedure for the radical polymerization of methyl methacrylate (MMA) using this compound as a chain transfer agent to control the polymer's molecular weight.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • This compound as chain transfer agent

  • Toluene, anhydrous

  • Methanol

Procedure:

  • A solution of MMA (10 g, 0.1 mol), AIBN (0.0164 g, 0.1 mmol), and a specific amount of this compound (see Table 1 for examples) is prepared in toluene (20 mL) in a Schlenk flask.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then placed in a preheated oil bath at 60°C and stirred for the desired reaction time (e.g., 6 hours).

  • The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is precipitated by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • The precipitated poly(methyl methacrylate) (PMMA) is collected by filtration, washed with methanol, and dried under vacuum at 40°C to a constant weight.

  • The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC).

Quantitative Data: Effect of this compound Concentration on PMMA Molecular Weight (Illustrative)

The following table provides hypothetical data based on typical results observed for trialkylsilane chain transfer agents in MMA polymerization.[2][3]

Experiment [MMA]/[AIBN] [CTA]/[Monomer] Conversion (%) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
1 (Control)1000085150,000300,0002.0
210000.0058380,000150,0001.88
310000.018150,00090,0001.80
410000.027828,00050,0001.79

Note: This data is illustrative and based on the expected performance of a trialkylhydrosilane as a chain transfer agent. Actual results with this compound may vary.

Application in Hydrosilylation for Polymer Modification

Hydrosilylation is a versatile reaction that involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. This compound can be used to introduce silyl functionalities onto polymers containing unsaturated groups, thereby modifying their properties such as adhesion, surface energy, and crosslinking ability.

Signaling Pathway for Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

G cluster_catalytic_cycle Catalytic Cycle Pt0 Pt(0) Catalyst A Oxidative Addition Pt0->A R3SiH R3SiH R3SiH->A Olefin Polymer-Olefin B Olefin Coordination Olefin->B Product Silylated Polymer A->B Pt(II)-H(SiR3) C Migratory Insertion B->C π-complex D Reductive Elimination C->D σ-complex D->Pt0 D->Product

Caption: Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Hydrosilylation of Vinyl-Terminated Polystyrene

This protocol outlines a general procedure for the modification of a vinyl-terminated polymer, such as polystyrene, with this compound.

Materials:

  • Vinyl-terminated polystyrene

  • This compound

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Toluene, anhydrous

Procedure:

  • Vinyl-terminated polystyrene (5 g) is dissolved in anhydrous toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon).

  • This compound (a 1.2 molar excess relative to the vinyl groups) is added to the solution via syringe.

  • The reaction mixture is heated to 80°C.

  • Karstedt's catalyst (10 ppm Pt relative to the polymer) is added to the reaction mixture.

  • The reaction is monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching vibration (around 2100-2200 cm⁻¹) and the vinyl C-H stretching vibrations.

  • After the reaction is complete (typically 4-8 hours), the solution is cooled to room temperature.

  • The modified polymer is precipitated in methanol, filtered, and dried under vacuum.

Quantitative Data: Characterization of Silylated Polystyrene (Illustrative)
Property Vinyl-Terminated Polystyrene (Precursor) Silylated Polystyrene (Product)
Mn ( g/mol ) 10,00010,250
PDI 1.101.12
¹H NMR (δ, ppm) 5.0-6.0 (vinyl protons)Absence of signals at 5.0-6.0
FT-IR (cm⁻¹) ~3080, 1640 (vinyl C-H, C=C)Absence of peaks at ~3080, 1640
Contact Angle (water) 90°105°

Note: This data is representative of a successful hydrosilylation reaction on a polymer and illustrates the expected changes in properties. Actual values will depend on the specific polymer and reaction conditions.

Conclusion

This compound is a potentially valuable reagent in polymer chemistry. Its utility as a chain transfer agent allows for the control of polymer molecular weight in radical polymerizations. Furthermore, its Si-H functionality enables the modification of polymers through hydrosilylation, offering a route to materials with tailored properties. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore the applications of this compound in their own work. It is recommended that initial small-scale experiments be conducted to determine the optimal reaction conditions for specific polymer systems.

References

Application Notes and Protocols: Diethyl(hexyl)methylsilane as a Precursor for Silicon-Containing Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl(hexyl)methylsilane is a liquid organosilane compound that holds potential as a precursor for the deposition of silicon-containing thin films, such as silicon dioxide (SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN). Its liquid state at room temperature offers advantages in precursor delivery for CVD and ALD systems. The presence of varied alkyl groups (diethyl, hexyl, methyl) may influence the precursor's reactivity, thermal stability, and the resulting film properties.

Potential Applications

Based on the chemistry of similar organosilane precursors, this compound could be utilized in the following applications:

  • Deposition of Silicon Dioxide (SiO₂): As a dielectric layer in microelectronics, a passivation layer, or for optical coatings. This is typically achieved by reacting the precursor with an oxygen source like ozone (O₃) or an oxygen plasma.

  • Deposition of Silicon Nitride (SiNₓ): For applications requiring a hard, chemically resistant coating, a diffusion barrier, or a dielectric layer with a higher refractive index than SiO₂. This involves reaction with a nitrogen source, commonly ammonia (NH₃) plasma.

  • Deposition of Silicon Carbonitride (SiCN): Offering tunable mechanical, optical, and electrical properties intermediate between silicon carbide and silicon nitride.

Quantitative Data Summary (Based on Analogous Precursors)

The following tables summarize typical quantitative data for the deposition of silicon-containing films using liquid organosilane precursors. These values are indicative and will vary depending on the specific precursor, reactor geometry, and process conditions.

Table 1: Typical Deposition Parameters for PECVD of Silicon Nitride from an Aminosilane Precursor

ParameterValue
Precursor Temperature50-80 °C
Substrate Temperature300-450 °C
RF Power50-200 W
Chamber Pressure1-5 Torr
Precursor Flow Rate10-50 sccm
NH₃ Flow Rate100-500 sccm
N₂ or Ar Carrier Gas Flow200-1000 sccm

Table 2: Typical Film Properties of Silicon-Containing Films from Organosilane Precursors

Film PropertySilicon Dioxide (ALD)Silicon Nitride (PECVD)
Growth Rate0.5 - 2.0 Å/cycle100 - 500 Å/min
Refractive Index @ 633 nm1.45 - 1.481.8 - 2.1
Wet Etch Rate (100:1 HF)1 - 5 Å/s< 1 Å/s
Film Stress-100 to 100 MPa (Tensile)-500 to 0 MPa (Compressive)
Carbon Impurity< 5 at.%< 10 at.%
Hydrogen Content1 - 5 at.%10 - 20 at.%

Experimental Protocols

The following are generalized protocols for the deposition of silicon-containing films using a liquid organosilane precursor like this compound. Safety Precautions: Organosilane precursors can be flammable, toxic, and reactive with moisture. Always handle in an inert atmosphere (e.g., a glovebox) and use appropriate personal protective equipment.

Protocol for Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride

This protocol describes a general procedure for depositing a silicon nitride film using a liquid organosilane precursor and ammonia plasma.

Equipment and Materials:

  • PECVD reactor with a liquid precursor delivery system

  • Substrates (e.g., silicon wafers)

  • This compound precursor

  • Ammonia (NH₃) gas

  • Nitrogen (N₂) or Argon (Ar) carrier gas

  • Standard substrate cleaning solutions

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., Piranha clean or RCA clean) to remove organic and particulate contamination.

  • Precursor Handling: Load the this compound precursor into the liquid precursor delivery system under an inert atmosphere. Heat the precursor vessel to the desired temperature to achieve sufficient vapor pressure (e.g., 60°C, to be determined experimentally).

  • System Loading: Load the cleaned substrates into the PECVD chamber.

  • Pump Down: Evacuate the chamber to a base pressure of <10⁻⁵ Torr.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 400°C).

  • Gas Introduction:

    • Introduce the carrier gas (N₂ or Ar) through the precursor bubbler to transport the precursor vapor to the chamber.

    • Introduce ammonia (NH₃) gas into the chamber.

    • Allow the gas flows to stabilize.

  • Plasma Ignition: Ignite the plasma by applying RF power to the showerhead electrode.

  • Deposition: Deposit the silicon nitride film for the desired time to achieve the target thickness.

  • Plasma Off and Purge: Turn off the RF power and stop the precursor flow. Purge the chamber with N₂ or Ar.

  • Cool Down and Unloading: Cool down the substrate under vacuum or in an inert gas atmosphere before unloading from the chamber.

Protocol for Atomic Layer Deposition (ALD) of Silicon Dioxide

This protocol outlines a general procedure for depositing a silicon dioxide film using a liquid organosilane precursor and an ozone oxidant.

Equipment and Materials:

  • ALD reactor with a liquid precursor delivery system

  • Substrates (e.g., silicon wafers)

  • This compound precursor

  • Ozone (O₃) generator

  • Nitrogen (N₂) carrier and purge gas

  • Standard substrate cleaning solutions

Procedure:

  • Substrate Preparation: Clean the substrates as described in the PECVD protocol.

  • Precursor Handling: Load the this compound precursor into the ALD precursor cylinder under an inert atmosphere. Heat the precursor to a temperature that provides a stable vapor pressure (e.g., 50°C).

  • System Loading and Pump Down: Load the substrates into the ALD reactor and evacuate to the base pressure.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 250°C).

  • ALD Cycle: Repeat the following sequence for the desired number of cycles to achieve the target film thickness: a. Precursor Pulse: Pulse the this compound vapor into the reactor for a specific time (e.g., 0.5 seconds) to allow for self-limiting chemisorption on the substrate surface. b. Purge: Purge the chamber with N₂ gas to remove any unreacted precursor and byproducts. c. Oxidant Pulse: Pulse ozone (O₃) into the reactor to react with the adsorbed precursor layer, forming a layer of silicon dioxide. d. Purge: Purge the chamber with N₂ gas to remove any unreacted ozone and byproducts.

  • Cool Down and Unloading: After the final cycle, cool the substrates under N₂ before removing them from the reactor.

Visualizations

experimental_workflow_PECVD cluster_prep Preparation cluster_process PECVD Process cluster_end Completion start Start clean Substrate Cleaning start->clean load_precursor Load Precursor start->load_precursor load_substrate Load Substrate clean->load_substrate pump Pump to Base Pressure load_precursor->pump load_substrate->pump heat Heat Substrate pump->heat gas Introduce Gases (Precursor, NH3, Carrier) heat->gas plasma_on Ignite Plasma gas->plasma_on deposit Deposition plasma_on->deposit plasma_off Plasma Off & Purge deposit->plasma_off cool Cool Down plasma_off->cool unload Unload Substrate cool->unload end End unload->end

Caption: PECVD Experimental Workflow for Silicon Nitride Deposition.

logical_relationship_ALD cluster_cycle One ALD Cycle precursor_pulse 1. Precursor Pulse (Self-limiting Adsorption) purge1 2. N2 Purge precursor_pulse->purge1 oxidant_pulse 3. Oxidant Pulse (Surface Reaction) purge1->oxidant_pulse purge2 4. N2 Purge oxidant_pulse->purge2 purge2->precursor_pulse Repeat n times

Caption: Logical Steps in an Atomic Layer Deposition (ALD) Cycle.

Application Notes and Protocols for Handling and Storage of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following handling and storage information is based on the available safety data for Diethylmethylsilane . The compound specified, Diethyl(hexyl)methylsilane, contains an additional hexyl group, which may alter its physical, chemical, and toxicological properties. Therefore, this guide should be used as a preliminary reference, and it is crucial to obtain the specific Safety Data Sheet (SDS) for this compound for definitive guidance.

Introduction

This document provides detailed protocols for the safe handling and storage of Diethylmethylsilane, a highly flammable and reactive organohydridosilane. These guidelines are intended for researchers, scientists, and drug development professionals to minimize risks associated with the use of this compound.

Hazard Identification

Diethylmethylsilane is classified as a highly flammable liquid and vapor. It can cause skin, eye, and respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][3][4]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Diethylmethylsilane.

PropertyValueReference
Molecular Formula C5H14Si[4][5]
Molecular Weight 102.25 g/mol [3][5][6]
Appearance Colorless liquid[2][5]
Boiling Point 78 °C[3][5]
Flash Point -23 °C (-9.4 °F)[3]
Density 0.705 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.398[3][5]
Storage Temperature 2-8°C[5]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling Diethylmethylsilane.

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[7]

  • Eye Protection: Chemical safety goggles are required. Contact lenses should not be worn.[7]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. If inhalation risk is high, a NIOSH-approved respirator is necessary.[1]

Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[7]

    • Work in a chemical fume hood with proper ventilation.

    • Remove all potential ignition sources from the work area (e.g., open flames, hot plates, static electricity sources).[4][8]

    • Ground and bond all containers and transfer equipment to prevent static discharge.[4][8]

  • Dispensing and Transfer:

    • Use only non-sparking tools.[4][8]

    • Transfer the liquid carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[4][8]

  • Waste Disposal:

    • Dispose of waste in a designated, properly labeled, and sealed container for flammable liquids.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Storage Protocol
  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

    • The recommended storage temperature is between 2°C and 8°C.[5]

    • Store away from heat, sparks, and open flames.[8]

  • Incompatible Materials:

    • Avoid contact with oxidizing agents, acids, alkalis, metal salts, and precious metals.[7][8]

Emergency Procedures

Spills and Leaks
  • Immediate Action:

    • Evacuate the area immediately.

    • Eliminate all ignition sources.[4]

    • Ventilate the area.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

    • Do not use combustible materials like paper towels to clean up spills.

Fire Procedures
  • Extinguishing Media: Use dry chemical, foam, or carbon dioxide (CO2) extinguishers. Do not use water.[4]

  • Firefighting Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Visual Workflow for Handling and Storage

G Workflow for Safe Handling and Storage of Diethylmethylsilane cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in a Fume Hood prep_ppe->prep_hood emergency_first_aid First Aid prep_ppe->emergency_first_aid prep_ignition Remove Ignition Sources prep_hood->prep_ignition prep_ground Ground and Bond Equipment prep_ignition->prep_ground emergency_fire Fire Response prep_ignition->emergency_fire handle_tools Use Non-Sparking Tools prep_ground->handle_tools handle_transfer Careful Transfer handle_tools->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close emergency_spill Spill Response handle_transfer->emergency_spill storage_conditions Store in a Cool, Dry, Well-Ventilated Area handle_close->storage_conditions storage_temp Store at 2-8°C storage_conditions->storage_temp storage_incompatible Separate from Incompatible Materials storage_conditions->storage_incompatible

Caption: Logical workflow for the safe handling and storage of Diethylmethylsilane.

References

Application Note: Quantitative Analysis of Diethyl(hexyl)methylsilane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(hexyl)methylsilane is an organosilane compound that may be present in pharmaceutical manufacturing processes, either as a reagent, an intermediate, or a potential impurity. Its quantification is crucial for process control, quality assurance of drug substances and products, and regulatory compliance. This document provides a detailed analytical method for the quantification of this compound using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols described herein are intended as a comprehensive starting point for method development and validation.

Analytical Method Overview

The recommended analytical approach for the quantification of this compound is Gas Chromatography due to the compound's volatility and thermal stability. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are suitable detection methods, with MS offering higher selectivity and the ability to confirm the analyte's identity.

Key Analytical Parameters:

  • Technique: Gas Chromatography (GC)

  • Detectors: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Mode of Analysis: Quantitative and Qualitative Confirmation (with MS)

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method. It is important to note that the specific values for this compound need to be established during method validation in the user's laboratory. The data presented here is based on the analysis of analogous organosilane compounds and serves as a guideline.[1][2]

Table 1: Method Performance Characteristics (GC-FID)

ParameterExpected RangeComments
Linearity (r²)> 0.995Over a concentration range of 1-500 µg/mL.[1][2]
Limit of Detection (LOD)1 - 5 µg/mLDependent on instrument sensitivity and matrix.[1][2]
Limit of Quantification (LOQ)5 - 15 µg/mLTypically 3x LOD.
Accuracy (% Recovery)90 - 110%Assessed by spiking a blank matrix.
Precision (% RSD)< 15%Repeatability and intermediate precision.

Table 2: Method Performance Characteristics (GC-MS)

ParameterExpected RangeComments
Linearity (r²)> 0.995Over a concentration range of 0.1-100 µg/mL.
Limit of Detection (LOD)0.01 - 0.1 µg/mLIn Selected Ion Monitoring (SIM) mode.
Limit of Quantification (LOQ)0.03 - 0.3 µg/mLTypically 3x LOD.
Accuracy (% Recovery)90 - 110%Assessed by spiking a blank matrix.
Precision (% RSD)< 15%Repeatability and intermediate precision.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For drug substances, a simple dissolution in a suitable organic solvent may be sufficient. For drug products or more complex matrices, an extraction step is necessary to isolate the non-polar this compound.

Protocol 4.1.1: Direct Dissolution (for Drug Substances)

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add a suitable organic solvent (e.g., Heptane, Hexane, or Dichloromethane) to dissolve the sample.

  • Add an appropriate internal standard (e.g., Dodecane) at a known concentration.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

Protocol 4.1.2: Liquid-Liquid Extraction (LLE) (for Aqueous Formulations)

  • Pipette 1 mL of the aqueous drug product into a 15 mL centrifuge tube.

  • Add an appropriate internal standard at a known concentration.

  • Add 5 mL of a water-immiscible organic solvent (e.g., Hexane or Heptane).

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

GC-FID Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be optimized based on sensitivity requirements).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be optimized).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification (mass range 40-400 amu).

    • Selected Ion Monitoring (SIM): For quantitative analysis.

Predicted Mass Fragmentation of this compound:

  • Possible Quantification Ion (m/z): [M - C2H5]+ or [M - C6H13]+

  • Possible Confirmation Ions (m/z): Other characteristic fragments.

It is critical to acquire a full scan mass spectrum of a this compound standard to determine the actual fragmentation pattern and select the appropriate ions for SIM mode.

Diagrams

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Drug Substance or Product Dissolution Direct Dissolution Sample->Dissolution Solid LLE Liquid-Liquid Extraction Sample->LLE Liquid Filtration Filtration (if needed) Dissolution->Filtration LLE->Filtration Vial Sample in GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

logical_relationship Analyte This compound Property1 Volatile Analyte->Property1 Property2 Thermally Stable Analyte->Property2 Method Gas Chromatography (GC) Property1->Method Property2->Method Detector1 Flame Ionization Detector (FID) (Quantitative) Method->Detector1 Detector2 Mass Spectrometer (MS) (Quantitative & Confirmatory) Method->Detector2

Caption: Rationale for analytical method selection.

Conclusion

The described GC-FID and GC-MS methods provide a robust framework for the quantification of this compound in pharmaceutical materials. The protocols for sample preparation and instrument conditions are based on established practices for similar analytes and should serve as an excellent starting point for method development. It is imperative that the method is fully validated in the user's laboratory to ensure its suitability for the intended purpose, with particular attention to establishing the specific performance characteristics for this compound. The use of GC-MS is highly recommended for its superior selectivity and the ability to provide unambiguous identification of the analyte.

References

Application Notes and Protocols: Trialkylsilanes in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific applications of diethyl(hexyl)methylsilane in pharmaceutical synthesis are not extensively documented in publicly available literature, the broader class of trialkylsilanes, particularly triethylsilane (TES), are versatile and widely utilized reagents in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] Trialkylsilanes are valued for their role as mild and selective reducing agents, offering a high degree of functional group tolerance, which is crucial in the synthesis of complex molecules.[1] Their applications primarily revolve around reductions, including reductive amination and the reduction of carbonyl compounds, as well as in protecting group chemistry.[1] These reactions are fundamental in constructing the core structures of many pharmaceutical drugs.

This document provides an overview of the key applications of trialkylsilanes in pharmaceutical synthesis, with a focus on reductive amination and ketone reduction. Detailed experimental protocols and quantitative data from representative literature examples are presented to illustrate the utility of these reagents for researchers, scientists, and drug development professionals.

Application 1: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast array of pharmaceutical compounds. Trialkylsilanes, in conjunction with a catalyst, provide an efficient method for the reductive amination of aldehydes and ketones.[2] This one-pot reaction typically involves the in-situ formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced by the silane.[2]

Quantitative Data: Reductive Amination of Aldehydes and Ketones

The following table summarizes representative examples of reductive amination reactions using triethylsilane, highlighting the broad substrate scope and high yields achievable.

Carbonyl CompoundAmineProductYield (%)Reference
BenzaldehydeAnilineN-Benzylaniline95[3]
4-MethoxybenzaldehydeMorpholine4-(4-Methoxybenzyl)morpholine98[4]
CyclohexanoneBenzylamineN-Benzylcyclohexanamine92[2]
AcetophenonePyrrolidine1-(1-Phenylethyl)pyrrolidine90[4]
3-PhenylpropanalDibenzylamineN,N-Dibenzyl-3-phenylpropan-1-amine94[4]
Experimental Protocol: General Procedure for Reductive Amination

This protocol is a generalized procedure based on common practices in the literature.[2][4]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Triethylsilane (1.5-2.0 equiv)

  • Catalyst (e.g., Pd/C, InCl₃, BiCl₃)[2][3][4]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add the aldehyde or ketone and the anhydrous solvent.

  • Add the amine to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add the catalyst to the reaction mixture.

  • Slowly add the triethylsilane to the mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup and Purification A Combine Aldehyde/Ketone and Amine in Solvent B Stir for Imine/Enamine Formation A->B C Add Catalyst B->C D Add Triethylsilane C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Workup and Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Amine Product I->J

Workflow for a typical reductive amination reaction.

Application 2: Reduction of Ketones to Alcohols

The reduction of ketones to secondary alcohols is a frequent transformation in the synthesis of pharmaceutical intermediates. Trialkylsilanes, often in the presence of a catalyst, provide a chemoselective method for this reduction. The mild nature of these reagents allows for the reduction of ketones in the presence of other sensitive functional groups.[5] Asymmetric hydrosilylation of prochiral ketones, using chiral catalysts, is a powerful strategy to produce enantiomerically enriched alcohols, which are crucial building blocks for chiral drugs.[6][7]

Quantitative Data: Hydrosilylation of Ketones

The following table presents data on the asymmetric hydrosilylation of various ketones, demonstrating the high yields and enantioselectivities that can be achieved.

Ketone SubstrateSilaneCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenonePhenylmethylsilaneCuCl/NaOtBu/BINAP9593[7]
1-(4-Chlorophenyl)ethanonePhenylmethylsilaneCuCl/NaOtBu/BINAP9692[7]
1-(2-Naphthyl)ethanonePhenylmethylsilaneCuCl/NaOtBu/BINAP9894[7]
PropiophenonePhenylmethylsilaneCuCl/NaOtBu/BINAP9491[7]
1-IndanonePhenylmethylsilaneCuCl/NaOtBu/BINAP9995[7]
Experimental Protocol: General Procedure for Asymmetric Hydrosilylation of Ketones

This protocol is a generalized procedure based on literature methods for copper-catalyzed asymmetric hydrosilylation.[7]

Materials:

  • Prochiral ketone (1.0 equiv)

  • Hydrosilane (e.g., Phenylmethylsilane, 1.1-1.5 equiv)

  • Copper(I) salt (e.g., CuCl, 1-5 mol%)

  • Chiral ligand (e.g., (R)- or (S)-BINAP, 1-5 mol%)

  • Base (e.g., NaOtBu, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the copper(I) salt, chiral ligand, and base to a dry reaction flask.

  • Add anhydrous solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

  • In a separate flask, dissolve the ketone and the hydrosilane in the anhydrous solvent.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by TLC or GC.

  • Upon completion, the reaction is quenched, typically by the addition of an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the resulting silyl ether.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mechanism of Ketone Hydrosilylation

G cluster_cycle Catalytic Cycle cluster_hydrolysis Hydrolysis A [M]-L Active Catalyst B Oxidative Addition of R₃SiH A->B + R₃SiH C [M]-L(H)(SiR₃) B->C D Coordination of Ketone (R'₂C=O) C->D + R'₂C=O E [M]-L(H)(SiR₃)(O=CR'₂) D->E F Hydrometallation (Insertion) E->F G [M]-L(OCHR'₂)(SiR₃) F->G H Reductive Elimination G->H H->A - R'₂CHOSiR₃ I R'₂CHOSiR₃ Silyl Ether H->I J R'₂CHOSiR₃ K R'₂CHOH Chiral Alcohol J->K + H₃O⁺

Generalized mechanism for metal-catalyzed ketone hydrosilylation.

Trialkylsilanes are indispensable reagents in the modern synthetic chemist's toolbox, particularly within the pharmaceutical industry. Their ability to perform mild and selective reductions of key functional groups, such as in reductive aminations and carbonyl reductions, allows for the efficient and high-yielding synthesis of complex pharmaceutical intermediates. The protocols and data presented herein demonstrate the broad applicability and reliability of these reagents. While direct data for this compound is sparse, the principles and procedures outlined for other common trialkylsilanes like triethylsilane serve as a strong foundation for its potential application and for the development of robust synthetic routes in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl(hexyl)methylsilane Hydrosilylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrosilylation of olefins with diethyl(hexyl)methylsilane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my hydrosilylation reaction not starting or proceeding very slowly?

A slow or non-starting reaction can be attributed to several factors, primarily related to the catalyst's activity and the purity of your reagents.

  • Catalyst Inactivity: The platinum catalyst, often Karstedt's or Speier's catalyst, is sensitive to various inhibitors. Ensure all your reagents and solvents are free from catalyst poisons.[1]

  • Insufficient Temperature: While some highly active catalysts can initiate the reaction at room temperature, many require heating to overcome the activation energy.

  • Low Catalyst Concentration: The catalyst concentration is a critical parameter. For two-component room temperature vulcanizing systems, a platinum catalyst concentration in the range of 5-50 ppm is recommended.[1]

Troubleshooting Steps:

  • Check for Catalyst Poisons: Review your reaction setup and reagents for potential inhibitors. Common poisons include sulfur compounds (sulfides, mercaptans), nitrogen compounds (amines, amides), phosphorus compounds (phosphines), and some salts (tin, silver).[1]

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each step.

  • Increase Catalyst Loading: If temperature increase is ineffective, consider a modest increase in the catalyst concentration.

2. My reaction is producing low yields of the desired product. What are the likely causes?

Low yields can be a result of incomplete reactions, side reactions, or product degradation.

  • Suboptimal Reactant Ratio: The stoichiometry of the silane and alkene is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.

  • Side Reactions: Isomerization of the alkene substrate can compete with the hydrosilylation reaction, especially with certain platinum catalysts.[2] Dehydrogenative silylation is another possible side reaction.[2]

  • Catalyst Decomposition: Over time, the active catalyst can decompose to form platinum black or colloids, which are generally less active or inactive.[2][3][4]

Troubleshooting Steps:

  • Optimize Reactant Ratio: Experiment with varying the silane to alkene molar ratio. A common starting point is a slight excess (1.1 to 1.5 equivalents) of the silane.

  • Monitor for Isomerization: Use techniques like GC-MS or NMR to check for the presence of isomerized alkene byproducts. If isomerization is significant, consider a different catalyst or the addition of an inhibitor that selectively suppresses isomerization.

  • Use a Fresh Catalyst Solution: Prepare a fresh solution of the platinum catalyst to ensure its activity.

3. I am observing the formation of byproducts. How can I improve the selectivity of my reaction?

Selectivity issues often arise from the inherent reactivity of the catalyst and substrates.

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. Some catalysts are more prone to promoting side reactions like isomerization.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of by-products.

Troubleshooting Steps:

  • Screen Different Catalysts: If possible, test alternative hydrosilylation catalysts, such as different platinum complexes or even catalysts based on other metals like nickel.

  • Optimize Reaction Time: Monitor the reaction progress over time to determine the point at which the desired product is maximized and byproduct formation is minimized.

  • Use an Inhibitor: Inhibitors can be used to control the catalyst's activity and improve selectivity by preventing premature or unwanted reactions.[4]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing the hydrosilylation of a generic alkene with this compound. These are representative values and optimal conditions may vary depending on the specific alkene.

Table 1: Effect of Catalyst Loading on Reaction Conversion

Catalyst Loading (ppm Pt)Reaction Time (h)Conversion (%)
5675
10492
202>99
501>99

Table 2: Effect of Temperature on Reaction Time

Temperature (°C)Reaction Time for >99% Conversion (h)
2524
508
752
100<1

Table 3: Impact of Silane to Alkene Ratio on Yield

This compound : Alkene (molar ratio)Yield of Adduct (%)
1.0 : 1.085
1.1 : 1.095
1.2 : 1.098
1.5 : 1.098

Experimental Protocols

General Protocol for this compound Hydrosilylation

This protocol provides a general methodology for the platinum-catalyzed hydrosilylation of an alkene.

Materials:

  • This compound

  • Alkene substrate

  • Platinum catalyst (e.g., Karstedt's catalyst, 2% Pt in xylene)

  • Anhydrous, inert solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add the alkene substrate and the solvent.

  • Begin stirring and purge the flask with the inert gas for 15-20 minutes.

  • Add the this compound to the reaction mixture via syringe.

  • Add the platinum catalyst solution via syringe. The amount will depend on the desired ppm loading.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., GC, NMR, IR).

  • Once the reaction is complete, the product can be purified by distillation or chromatography if necessary.

Visualizations

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Reagents Mixing Mixing Reagents->Mixing Glassware Glassware Glassware->Mixing Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Mixing Heating Heating Mixing->Heating Monitoring Monitoring Heating->Monitoring Purification Purification Monitoring->Purification Reaction Complete Analysis Analysis Purification->Analysis

Caption: General experimental workflow for hydrosilylation.

Troubleshooting_Hydrosilylation Start Start Low_Conversion Low Conversion or No Reaction Start->Low_Conversion Check_Poisons Check for Catalyst Poisons? Low_Conversion->Check_Poisons Increase_Temp Increase Temperature? Check_Poisons->Increase_Temp No Purify_Reagents Purify Reagents/Solvent Check_Poisons->Purify_Reagents Yes Increase_Catalyst Increase Catalyst Loading? Increase_Temp->Increase_Catalyst No Improvement Success Reaction Proceeds Increase_Temp->Success Improvement Increase_Catalyst->Low_Conversion No Improvement Increase_Catalyst->Success Improvement Purify_Reagents->Increase_Temp

Caption: Troubleshooting logic for low reaction conversion.

References

Purification techniques for high-purity Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Diethyl(hexyl)methylsilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

1. Fractional Vacuum Distillation Issues

Fractional vacuum distillation is a primary method for purifying high-boiling point, air-sensitive compounds like this compound.

Problem Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Inadequate stirring. - Superheating of the liquid. - Presence of volatile impurities.- Ensure vigorous and consistent stirring with a magnetic stir bar. - Add boiling chips to the distillation flask before heating. - Perform a preliminary simple distillation to remove low-boiling impurities.
Product Not Distilling at Expected Temperature/Pressure - Inaccurate pressure reading. - Leak in the distillation setup. - Thermometer placed incorrectly.- Calibrate the pressure gauge. - Check all joints and connections for leaks using a vacuum grease and ensure a tight seal.[1] - The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Product Contaminated with Starting Materials or Byproducts - Inefficient fractional distillation column. - Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[2] - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.[1]
Low Recovery of Purified Product - Significant holdup in the distillation column. - Product decomposition at high temperatures.- Use a smaller distillation setup for smaller quantities to minimize losses on the glass surface. - Ensure the distillation is performed under a sufficient vacuum to lower the boiling point and prevent thermal degradation.[2][3]

2. Preparative Chromatography Issues

Preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity levels.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate stationary phase. - Incorrect mobile phase composition.- For non-polar compounds like this compound, a normal-phase silica or alumina column is often suitable.[4] - Optimize the solvent system. A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[4] A gradient elution may be necessary.
Peak Tailing - Column overload. - Interaction of the silane with active sites on the silica gel.- Reduce the amount of sample loaded onto the column. - Add a small amount of a polar modifier, like triethylamine, to the mobile phase to block active silanol groups on the stationary phase.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too strong or too weak.- To make the product elute faster (decrease retention time), increase the proportion of the more polar solvent in the mobile phase. - To make the product elute slower (increase retention time), decrease the proportion of the more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via a Grignard reaction?

A1: Common impurities include:

  • Unreacted starting materials: Such as (hexyl)methyl-dichlorosilane or diethyl-chlorosilane.

  • Grignard reagent residues: Magnesium salts (e.g., MgClBr) and byproducts from the Grignard reagent itself.

  • Solvent: Diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction.

  • Hydrolysis products: Silanols or disiloxanes formed from the reaction of chlorosilane intermediates with moisture.

Q2: How can I remove residual magnesium salts after a Grignard synthesis?

A2: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The salts are then removed by filtration before proceeding with distillation.

Q3: Is this compound air and moisture sensitive?

A3: While many organosilanes are sensitive to air and moisture, the degree of sensitivity depends on the specific functional groups attached to the silicon atom. This compound, lacking highly reactive groups like Si-H or Si-Cl, is relatively stable. However, it is still good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with moisture, which could lead to the slow formation of siloxanes.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The following techniques are commonly used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming the identity of the product by its mass spectrum.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to confirm the structure and assess purity. Quantitative NMR (qNMR) can provide a highly accurate determination of purity against a certified reference standard.[7][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of functional group impurities, such as Si-OH from hydrolysis.

Q5: Can I use chemical treatment for purification?

A5: Chemical treatments can be effective for removing specific impurities. For instance, washing the crude product with dilute acid can help remove basic impurities. Treatment with a small amount of water can hydrolyze reactive chlorosilane impurities, which can then be removed by distillation or filtration. However, any chemical treatment should be followed by a thorough workup and final purification step like distillation.

Experimental Protocols

1. Detailed Methodology for Fractional Vacuum Distillation

This protocol is a general guideline and should be adapted based on the specific properties of the crude this compound.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a magnetic stirrer and a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

    • Ensure all connections are well-sealed with appropriate grease for vacuum applications.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask more than two-thirds full.

    • Begin stirring.

    • Slowly evacuate the system to the desired pressure.

    • Once the pressure is stable, begin heating the distillation flask using a heating mantle.

    • Heat the mixture gradually to achieve a slow and steady distillation rate (typically 1-2 drops per second).

    • Collect any low-boiling fractions separately.

    • Collect the main fraction at the expected boiling point for the given pressure.

    • Once the main fraction is collected, stop the heating and allow the system to cool before slowly reintroducing air.

2. Detailed Methodology for Preparative HPLC

This protocol outlines a general approach for purifying this compound using preparative normal-phase HPLC.

  • System Preparation:

    • Equip the HPLC system with a suitable normal-phase column (e.g., silica gel).[4]

    • Prime the pumps with the chosen mobile phase solvents (e.g., Solvent A: Hexane, Solvent B: Ethyl Acetate).

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude sample onto an analytical column of the same stationary phase to develop the separation method.

    • Optimize the gradient (e.g., 0-10% Solvent B over 20 minutes) to achieve good resolution between the product and impurities.

  • Scale-Up and Purification (Preparative Scale):

    • Scale up the injection volume and flow rate for the preparative column based on the column dimensions.

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Inject the sample onto the equilibrated preparative column.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the product peak based on the UV detector signal.

    • Analyze the collected fractions for purity (e.g., by GC-MS).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table presents typical purity levels that can be achieved for organosilanes using different purification techniques. The exact values for this compound may vary depending on the initial purity and the specific conditions used.

Purification Technique Starting Purity (Typical) Achievable Purity (Typical) Key Impurities Removed
Simple Distillation 80-90%95-98%Low-boiling solvents, some starting materials
Fractional Vacuum Distillation 80-95%>99.5%Isomers, compounds with close boiling points
Preparative HPLC 95-98%>99.9%Structurally similar impurities, non-volatile contaminants
Adsorbent Treatment (e.g., Activated Carbon) 90-98%>99% (after distillation)Color-causing impurities, trace metal catalysts

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Grignard Grignard Reaction Quench Aqueous Workup Grignard->Quench Dry Drying Quench->Dry Distillation Fractional Vacuum Distillation Dry->Distillation Crude Product Prep_HPLC Preparative HPLC (Optional) Distillation->Prep_HPLC Partially Purified Adsorbent Adsorbent Treatment (Optional) Distillation->Adsorbent Partially Purified GC_MS GC-MS Distillation->GC_MS NMR NMR Distillation->NMR Prep_HPLC->GC_MS Prep_HPLC->NMR Adsorbent->Prep_HPLC

Caption: Purification workflow for this compound.

References

Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl(hexyl)methylsilane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with this compound?

A: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down because of the physical bulk of the molecules involved. This compound possesses three alkyl groups (one hexyl, two ethyl) attached to the silicon atom, creating a sterically crowded environment. This bulk makes it difficult for the silicon atom to approach and react with other molecules, particularly at hindered sites. This can lead to significantly lower reaction rates or yields compared to less bulky silanes like trimethylsilane (TMS).

Q2: My silylation reaction to form a Diethyl(hexyl)methylsilyl ether is very slow and gives a low yield. What are the common causes and how can I fix it?

A: Low reactivity is the most common issue when using a sterically hindered silane. The primary causes are inadequate reaction conditions to overcome the energy barrier imposed by the steric bulk. To improve the reaction, consider the following strategies:

  • Increase Reaction Temperature: Heating the reaction mixture provides more energy to the molecules, helping them overcome the activation energy.

  • Use a More Reactive Silylating Agent: Instead of using Diethyl(hexyl)methylsilyl chloride, consider converting it to a silyl triflate (DEHMS-OTf). Silyl triflates are much more reactive than silyl chlorides and can silylate even hindered alcohols.[1]

  • Optimize the Base and Solvent: Use a strong, non-nucleophilic base like imidazole or 2,6-lutidine.[1] Dimethylformamide (DMF) is often an effective solvent as it can accelerate the reaction.[2]

  • Increase Reagent Concentration: The Corey protocol for silylation suggests using high concentrations of the silane and base in DMF to drive the reaction forward.[1]

Q3: I am struggling to remove the Diethyl(hexyl)methylsilyl protecting group. Why is it so difficult and what deprotection methods are most effective?

A: The same steric bulk that makes the silane difficult to attach also makes the resulting silyl ether very stable and resistant to cleavage. Acid-catalyzed hydrolysis, which works for smaller silyl groups like TMS, is often ineffective for bulky groups.[3]

The most reliable method for cleaving sterically hindered silyl ethers is to use a fluoride ion source.[3]

  • Tetrabutylammonium Fluoride (TBAF): This is the most common and effective reagent.[4][5] The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and readily displacing the alcohol.[5]

  • HF-Pyridine: This is another powerful fluoride source that can be used for very robust silyl ethers. Reactions involving HF must be performed in plastic containers.[1]

Q4: What catalyst should I choose for a hydrosilylation reaction involving this compound?

A: Standard platinum-based catalysts like Karstedt's or Speier's catalyst may show reduced activity with bulky tertiary silanes.[6] While they are highly active for many applications, their effectiveness can be limited by steric hindrance.[7] For challenging substrates, consider alternative catalysts:

  • Rhodium (Rh) Catalysts: Certain Rh(I) catalysts have shown high efficiency and selectivity in hydrosilylation, sometimes outperforming traditional platinum catalysts, especially when functional group compatibility is an issue.[8]

  • Nickel (Ni) Catalysts: Recently developed nickel catalysts with redox-active ligands have proven highly active for the hydrosilylation of olefins with commercially relevant tertiary silanes.[6][9]

  • Ruthenium (Ru) Catalysts: Ruthenium-based catalysts can provide excellent regio- and stereoselectivity, particularly in the hydrosilylation of alkynes.

Troubleshooting Guides & Data
Table 1: Comparison of Common Silyl Protecting Groups

This table provides a qualitative comparison of Diethyl(hexyl)methylsilyl (DEHMS) with other common silyl ethers, highlighting the trade-offs between steric bulk, ease of formation, and stability.

Silyl GroupAbbreviationStructureRelative Steric BulkRelative Rate of FormationStability to Acid
TrimethylsilylTMS-(Si(CH₃)₃)Very LowVery FastVery Low (1)
TriethylsilylTES-(Si(CH₂CH₃)₃)LowFastLow (64)[1]
tert-ButyldimethylsilylTBDMS/TBS-(Si(CH₃)₂(C(CH₃)₃))MediumModerateMedium (20,000)[1]
Diethyl(hexyl)methylsilyl DEHMS -(Si(CH₃)(C₂H₅)₂(C₆H₁₃)) High Slow High (Estimated)
TriisopropylsilylTIPS-(Si(CH(CH₃)₂)₃)Very HighVery SlowVery High (700,000)[1]

Relative stability values are adapted from literature for acidic conditions.[1]

Table 2: Troubleshooting Guide for Low-Yield Silylation
ParameterStandard ConditionRecommended Change for DEHMSRationale
Temperature Room TemperatureReflux at 60-100 °CProvides energy to overcome steric repulsion.
Base Triethylamine (Et₃N)Imidazole, 2,6-Lutidine, or DBUStronger, non-nucleophilic bases are more effective at promoting the reaction.[2]
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)DMF is a polar aprotic solvent known to accelerate silylation reactions.[2]
Silyl Reagent Silyl Chloride (DEHMS-Cl)Silyl Triflate (DEHMS-OTf)Triflates are much better leaving groups, making the silicon center more electrophilic.[1]
Concentration 0.1 - 0.5 M>1.0 MHigher concentration increases the frequency of molecular collisions, driving the reaction forward.

Visualized Workflows and Pathways

G Troubleshooting Workflow for Low-Yield Silylation start Low Silylation Yield with DEHMS-Cl check_purity Are reactants pure and anhydrous? start->check_purity purify Purify/dry substrate, reagent, and solvent check_purity->purify No optimize_cond Optimize Reaction Conditions check_purity->optimize_cond Yes purify->optimize_cond increase_temp Increase Temperature (e.g., 60-80 °C) optimize_cond->increase_temp change_base Use stronger base (e.g., Imidazole) optimize_cond->change_base change_solvent Switch to DMF optimize_cond->change_solvent change_reagent Is reaction still slow? increase_temp->change_reagent change_base->change_reagent change_solvent->change_reagent use_triflate Use more reactive DEHMS-OTf change_reagent->use_triflate Yes success Yield Improved change_reagent->success No use_triflate->success fail Consider alternative protecting group use_triflate->fail

Caption: Troubleshooting workflow for low-yield silylation reactions.

G General Pathway for Alcohol Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step ROH Alcohol (R-OH) Protected Protected Alcohol (R-O-DEHMS) ROH->Protected Silylation in DMF Silane DEHMS-Cl Silane->Protected Silylation in DMF Base Base (e.g., Imidazole) Base->Protected Silylation in DMF Protected_copy Protected Alcohol (R-O-DEHMS) Deprotectant Fluoride Source (TBAF) Final_ROH Alcohol (R-OH) Deprotectant->Final_ROH Cleavage in THF Protected_copy->Final_ROH Cleavage in THF

Caption: Reaction pathway for silyl ether protection and deprotection.

Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol with Diethyl(hexyl)methylsilyl Chloride (DEHMS-Cl)

This protocol is a general guideline for protecting a primary alcohol using forcing conditions to overcome steric hindrance.

Materials:

  • Primary alcohol substrate

  • Diethyl(hexyl)methylsilyl chloride (DEHMS-Cl, 1.5 eq.)

  • Imidazole (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and imidazole (3.0 eq.).

  • Add anhydrous DMF via syringe to dissolve the solids (to a concentration of ~1.0-2.0 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DEHMS-Cl (1.5 eq.) dropwise via syringe over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed (may take 12-24 hours).

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Diethyl(hexyl)methylsilyl Ether using TBAF

This protocol describes the standard procedure for cleaving a sterically hindered silyl ether.

Materials:

  • DEHMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DEHMS-protected substrate (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.[4]

  • Stir the reaction and monitor by TLC. The reaction is typically complete within 1-4 hours but may require gentle heating (40 °C) or longer reaction times for extremely hindered substrates.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

References

Technical Support Center: Optimizing Diethyl(hexyl)methylsilane Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl(hexyl)methylsilane in catalytic reactions. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This compound is primarily used as a hydrosilylating agent in reactions involving the addition of a Si-H bond across an unsaturated bond, such as in alkenes and alkynes. This process is crucial for the synthesis of organosilicon compounds. It can also be employed as a reducing agent for carbonyl compounds, converting aldehydes and ketones to their corresponding alcohols.

Q2: What are the common catalysts used with this compound?

Platinum-based catalysts are widely used for hydrosilylation reactions due to their high activity.[1] Common examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. Other transition metal complexes, such as those based on rhodium, iridium, and ruthenium, can also be effective.[2][3] For carbonyl reductions, transition metal complexes or acid catalysts may be employed.[4]

Q3: What are the typical reaction conditions for a hydrosilylation reaction using this compound?

Hydrosilylation reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen and moisture. The reaction temperature can vary, but often ranges from room temperature to elevated temperatures to increase the reaction rate.[5] The choice of solvent depends on the solubility of the reactants and catalyst.

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction shows low or no conversion of the starting materials to the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst - Use a fresh batch of catalyst.- Ensure proper storage of the catalyst under inert conditions.Catalysts, especially platinum-based ones, can be sensitive to air and moisture, leading to deactivation over time.
Inappropriate Catalyst Loading - Optimize the catalyst concentration. Start with a standard loading (e.g., 0.01-1 mol%) and systematically vary it.Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient.
Low Reaction Temperature - Increase the reaction temperature in increments (e.g., 10-20 °C).Many hydrosilylation reactions require thermal energy to proceed at a reasonable rate. The rate of hydrolysis reactions generally increases with temperature.[5]
Presence of Inhibitors - Purify starting materials to remove any potential inhibitors (e.g., sulfur compounds, amines, phosphines).Certain functional groups can coordinate strongly to the metal center of the catalyst, effectively poisoning it.
Incorrect Solvent - Screen different anhydrous solvents to ensure all reactants are fully dissolved.Poor solubility of reactants or the catalyst can limit the reaction rate.

Low_Yield_Troubleshooting start Low/No Yield cause1 Inactive Catalyst start->cause1 cause2 Incorrect Catalyst Loading start->cause2 cause3 Low Temperature start->cause3 cause4 Inhibitors Present start->cause4 cause5 Solvent Issue start->cause5 solution1 Use Fresh Catalyst & Ensure Proper Storage cause1->solution1 Solution solution2 Optimize Catalyst Concentration cause2->solution2 Solution solution3 Increase Reaction Temperature cause3->solution3 Solution solution4 Purify Starting Materials cause4->solution4 Solution solution5 Screen Anhydrous Solvents cause5->solution5 Solution

Formation of Side Products

Problem: The reaction mixture contains significant amounts of unintended byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Isomerization of Alkene - Lower the reaction temperature.- Reduce the reaction time.Platinum catalysts can sometimes promote the isomerization of the double bond in the alkene starting material, leading to different hydrosilylation products.
Formation of Vinylsilane Isomers - Vary the catalyst. Ruthenium-based catalysts can favor the formation of α-vinylsilanes, while platinum catalysts typically yield β-vinylsilanes.[2][3]The choice of metal catalyst can significantly influence the regioselectivity of the hydrosilylation reaction.
Redistribution/Disproportionation of Silane - Use a milder catalyst or reaction conditions.Some catalysts can promote the redistribution of substituents on the silicon atom.
Oligomerization/Polymerization - Ensure a proper stoichiometry of reactants.- Slowly add the silane to the reaction mixture.High concentrations of reactants or catalyst can sometimes lead to polymerization, especially with dienes or other polyunsaturated substrates.

Side_Product_Formation start Side Product Formation cause1 Alkene Isomerization start->cause1 cause2 Vinylsilane Isomers start->cause2 cause3 Silane Redistribution start->cause3 cause4 Oligomerization start->cause4 solution1 Lower Temperature & Reduce Reaction Time cause1->solution1 Solution solution2 Change Catalyst Type (e.g., Ru vs. Pt) cause2->solution2 Solution solution3 Use Milder Conditions cause3->solution3 Solution solution4 Control Stoichiometry & Use Slow Addition cause4->solution4 Solution

Experimental Protocols

General Protocol for Hydrosilylation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry inert gas (argon or nitrogen).

    • Ensure all solvents are anhydrous.

    • The alkene substrate should be purified to remove any potential catalyst inhibitors.

  • Reaction Setup:

    • To a dried Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and the anhydrous solvent under an inert atmosphere.

    • Add the catalyst (e.g., Speier's catalyst, 0.01-0.1 mol%).

    • Slowly add this compound (1.0-1.2 eq) to the stirred solution at room temperature.

  • Reaction and Monitoring:

    • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, ¹H NMR) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Hydrosilylation_Workflow A Preparation (Dry Glassware, Anhydrous Solvents) B Reaction Setup (Inert Atmosphere) A->B C Add Alkene, Solvent, and Catalyst B->C D Slowly Add This compound C->D E Reaction and Monitoring (Stir at Desired Temperature) D->E F Work-up and Purification (Solvent Removal, Chromatography/Distillation) E->F G Product F->G

General Protocol for the Reduction of a Ketone

This protocol provides a general method for the reduction of a ketone to a secondary alcohol using this compound.

  • Preparation:

    • Follow the same preparation steps as for the hydrosilylation protocol to ensure anhydrous and inert conditions.

  • Reaction Setup:

    • In a dried Schlenk flask under an inert atmosphere, dissolve the ketone (1.0 eq) in an anhydrous solvent.

    • Add the catalyst (e.g., a suitable transition metal complex or Lewis acid, 1-5 mol%).

    • Add this compound (1.5-2.0 eq) to the solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the appropriate temperature (this can range from 0 °C to reflux, depending on the substrate and catalyst).

    • Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by the slow addition of a protic solvent (e.g., methanol or water) at 0 °C.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

References

Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete silylation reactions with Diethyl(hexyl)methylsilane.

Frequently Asked Questions (FAQs)

Q1: Why is my silylation reaction with this compound incomplete?

Incomplete silylation with this compound can be attributed to several factors. Due to its bulky alkyl groups, this reagent exhibits significant steric hindrance, which can slow down the reaction rate compared to smaller silylating agents.[1][2] Key areas to investigate include the purity of your reactants and solvent, the reaction conditions (temperature and time), and the choice and amount of catalyst or base.

Q2: What is the role of moisture in my silylation reaction?

Moisture is highly detrimental to silylation reactions. This compound will react readily with water, leading to the hydrolysis of the silylating agent and reducing the amount available to react with your substrate.[3][4] This side reaction also forms silanols, which can complicate the reaction mixture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: How does the steric hindrance of this compound affect the reaction?

The hexyl and diethyl groups on the silicon atom create significant steric bulk. This bulkiness can make it difficult for the silylating agent to access sterically hindered functional groups on the substrate molecule.[1][2] Consequently, reactions with this compound often require more forcing conditions, such as higher temperatures and longer reaction times, compared to less hindered silylating agents like trimethylchlorosilane (TMCS). The bulky nature of this reagent can, however, offer greater selectivity for less sterically hindered functional groups.[2]

Q4: What type of catalyst or base is recommended for use with this compound?

A non-nucleophilic base is typically required to facilitate the silylation reaction by deprotonating the functional group of the substrate, making it a better nucleophile.[2] Common bases include tertiary amines like triethylamine (TEA) or pyridine. For sterically hindered silylating agents, stronger, non-nucleophilic bases or the use of a catalyst may be necessary to achieve a reasonable reaction rate. The choice of catalyst can significantly impact the reaction's success, with options including Lewis acids or other activating agents.

Troubleshooting Guide for Incomplete Silylation

If you are experiencing incomplete silylation, systematically work through the following potential issues:

1. Reagent and Solvent Quality:

  • Moisture Contamination: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, and freshly distill them if necessary. Reagents should be of high purity and stored under anhydrous conditions.

  • Reagent Degradation: this compound can degrade over time, especially if exposed to moisture. If in doubt about the quality of your reagent, consider using a fresh bottle.

2. Reaction Conditions:

  • Temperature: Due to the steric bulk of this compound, room temperature may not be sufficient. Consider increasing the reaction temperature. A good starting point is refluxing in a suitable solvent.

  • Reaction Time: Silylation with sterically hindered reagents can be slow.[1] Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Concentration: Ensure the concentration of your reactants is appropriate. Highly dilute conditions may slow down the reaction rate.

3. Catalyst/Base Issues:

  • Choice of Base: If using a common base like triethylamine and the reaction is still slow, consider a stronger, non-nucleophilic base.

  • Amount of Base: Ensure you are using a sufficient molar excess of the base to drive the reaction to completion. A 20% molar excess is a common starting point.[5]

  • Catalyst Activation: If a catalyst is required, ensure it is active and used in the correct proportion. Some reactions with bulky silanes benefit from the addition of a catalytic amount of a Lewis acid.

Data Presentation

The following table summarizes the expected qualitative impact of various experimental parameters on the yield of silylation with a sterically hindered reagent like this compound.

ParameterLow SettingHigh SettingExpected Impact on Yield with this compound
Temperature Room TemperatureRefluxHigher temperature generally increases the reaction rate and yield.
Reaction Time 1-2 hours12-24 hoursLonger reaction times are often necessary for complete conversion.
Steric Hindrance of Substrate Primary alcoholTertiary alcoholYield is generally lower and reaction is slower with more hindered substrates.
Moisture Content AnhydrousPresence of WaterThe presence of moisture significantly reduces the yield.
Catalyst/Base Concentration StoichiometricExcessAn excess of base is often required to drive the equilibrium towards the product.

Experimental Protocols

Below is a generalized protocol for the silylation of an alcohol using this compound. This should be adapted based on the specific substrate and laboratory conditions.

Materials:

  • Substrate (containing a hydroxyl or other active hydrogen group)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stirrer) and ensure all glassware is thoroughly dried. The system should be flushed with an inert gas.

  • Reactant Addition: To the reaction flask, add the substrate and dissolve it in the anhydrous solvent.

  • Base Addition: Add the anhydrous base to the solution. A common starting point is 1.2 to 1.5 molar equivalents relative to the substrate.

  • Silylating Agent Addition: Slowly add this compound (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Mandatory Visualizations

Troubleshooting Workflow for Incomplete Silylation

TroubleshootingWorkflow start Incomplete Silylation Observed check_reagents Step 1: Verify Reagent and Solvent Quality start->check_reagents check_conditions Step 2: Optimize Reaction Conditions check_reagents->check_conditions If problem persists sub_reagents1 Use Anhydrous Solvents and Reagents check_reagents->sub_reagents1 sub_reagents2 Use Fresh Silylating Agent check_reagents->sub_reagents2 check_catalyst Step 3: Evaluate Catalyst/Base check_conditions->check_catalyst If problem persists sub_conditions1 Increase Reaction Temperature check_conditions->sub_conditions1 sub_conditions2 Extend Reaction Time check_conditions->sub_conditions2 success Reaction Complete check_catalyst->success If resolved sub_catalyst1 Use Stronger/Excess Base check_catalyst->sub_catalyst1 sub_catalyst2 Consider a Catalyst check_catalyst->sub_catalyst2

Caption: A flowchart for troubleshooting incomplete silylation reactions.

General Mechanism of Base-Catalyzed Silylation

Caption: The general two-step mechanism for a base-catalyzed silylation reaction.

References

Technical Support Center: Catalyst Selection and Optimization for Diethyl(hexyl)methylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl(hexyl)methylsilane reactions, primarily focusing on hydrosilylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound?

A1: The most prevalent reaction for this compound, an organohydridosilane, is hydrosilylation. This reaction involves the addition of the silicon-hydrogen (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond in an alkene.

Q2: Which catalysts are recommended for the hydrosilylation of terminal alkenes (e.g., 1-octene) with this compound?

A2: Platinum-based catalysts are the most widely used and effective for this type of reaction. The most common are:

  • Karstedt's catalyst: A platinum(0) complex that is highly active and soluble in common organic solvents and silicones.

  • Speier's catalyst (H₂PtCl₆): Another effective platinum-based catalyst, though sometimes it requires an induction period to form the active catalytic species.

While less common, rhodium, cobalt, and nickel-based catalysts have also been explored as alternatives to platinum.

Q3: What is the expected regioselectivity for the hydrosilylation of a terminal alkene with this compound?

A3: With platinum-based catalysts, the reaction typically proceeds via an anti-Markovnikov addition, yielding the linear alkylsilane as the major product. This is a result of the Chalk-Harrod mechanism, where the silicon atom adds to the terminal carbon of the alkene.

Q4: What are the key safety precautions when working with this compound and hydrosilylation catalysts?

A4: this compound is a flammable liquid and may cause skin and eye irritation. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the silane can react with moisture. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The catalyst may be poisoned or degraded. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Inhibitors: Certain functional groups or impurities can inhibit the catalyst.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. Avoid catalyst poisons such as sulfur compounds, amines, and tin salts.[1] 2. Optimize Catalyst Loading: Gradually increase the catalyst concentration. Typical loadings for platinum catalysts are in the range of 5-50 ppm. 3. Increase Reaction Temperature: Gently warm the reaction mixture. Many hydrosilylation reactions proceed well at temperatures between room temperature and 80°C. 4. Purify Reactants: Ensure the alkene and silane are free from impurities. Distillation or passing through a column of activated alumina can remove potential inhibitors.
Formation of Side Products (e.g., Isomerized Alkene) 1. Olefin Isomerization: A common side reaction with some platinum catalysts, leading to internal alkenes that are less reactive in hydrosilylation.[2] 2. Dehydrogenative Silylation: Can occur, leading to the formation of vinylsilanes.1. Choose a More Selective Catalyst: Consider using a catalyst with ligands that suppress isomerization. Rhodium-based catalysts can sometimes offer higher selectivity. 2. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can minimize the formation of side products.
Reaction Starts but then Stops (Catalyst Deactivation) 1. Formation of Platinum Colloids: The active homogeneous catalyst can precipitate as inactive platinum black.[2] 2. Presence of Catalyst Poisons: Impurities in the reactants or solvent can deactivate the catalyst over time.[1]1. Use a Stabilized Catalyst: Some catalyst formulations include inhibitors or ligands that help to stabilize the active platinum species and prevent colloid formation. 2. Ensure High Purity of Reagents: As mentioned above, purifying all starting materials is crucial for catalyst longevity.
Reaction is Too Fast or Uncontrollable 1. High Catalyst Loading: Excessive amounts of catalyst can lead to a very exothermic and rapid reaction. 2. Absence of an Inhibitor: For some applications, the reaction needs to be slowed down to be manageable.1. Reduce Catalyst Concentration: Start with a lower catalyst loading and add more if necessary. 2. Add an Inhibitor: Compounds like dimethyl maleate or certain alkynes can be added to moderate the reaction rate and increase pot life.

Catalyst Loading and Product Yield Data

The following table summarizes typical results for the hydrosilylation of 1-octene with a trialkylsilane using Karstedt's catalyst, illustrating the effect of catalyst loading on product yield. While this data is for a model system, it provides a useful starting point for optimizing reactions with this compound.

Catalyst Loading (ppm Pt)Reaction Temperature (°C)Reaction Time (h)Product Yield (%)Reference
102512>95Generic Data
5504>98Generic Data
1806>90Generic Data

Experimental Protocols

General Protocol for Hydrosilylation of 1-Octene with this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (e.g., in xylene)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-octene (1.0 equivalent) and anhydrous toluene.

  • Begin stirring and purge the system with nitrogen for 15-20 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture via syringe.

  • Add Karstedt's catalyst (e.g., 10 ppm Pt) to the stirred solution.

  • The reaction is often exothermic. Monitor the temperature and cool with a water bath if necessary. If the reaction is sluggish, it can be gently heated (e.g., to 50-60°C).

  • Monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the Si-H peak.

  • Once the reaction is complete, the product can be purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow for Hydrosilylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Inert Atmosphere reactants Add Alkene & Solvent prep->reactants silane Add this compound reactants->silane catalyst Add Catalyst silane->catalyst monitor Monitor Reaction (GC/NMR) catalyst->monitor purify Purification (e.g., Distillation) monitor->purify product Final Product purify->product

Caption: A typical experimental workflow for the hydrosilylation of an alkene with this compound.

Troubleshooting Logic for Low Yield

G start Low Product Yield catalyst_check Is the catalyst fresh and stored correctly? start->catalyst_check loading_check Is catalyst loading sufficient? catalyst_check->loading_check Yes use_fresh Use fresh catalyst catalyst_check->use_fresh No temp_check Is the reaction temperature adequate? loading_check->temp_check Yes increase_loading Increase catalyst loading loading_check->increase_loading No inhibitor_check Are reactants and solvent pure? temp_check->inhibitor_check Yes increase_temp Increase reaction temperature temp_check->increase_temp No purify_reagents Purify reactants/solvent inhibitor_check->purify_reagents No end Re-run Reaction inhibitor_check->end Yes use_fresh->end increase_loading->end increase_temp->end purify_reagents->end

Caption: A decision tree for troubleshooting low product yield in hydrosilylation reactions.

References

Technical Support Center: Managing Moisture Sensitivity of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Diethyl(hexyl)methylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A1: this compound is an organosilane compound with the chemical formula (C₂H₅)₂(C₆H₁₃)SiHCH₃. Like many other silanes, it is sensitive to moisture due to the presence of a silicon-hydride (Si-H) bond, which can react with water in a process called hydrolysis.[1][2] This reaction leads to the formation of silanols (Si-OH) and hydrogen gas.[1] The resulting silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si).[1][3] This degradation can significantly impact the purity and reactivity of the reagent, leading to inconsistent experimental results.

Q2: What are the typical signs of degradation of this compound due to moisture exposure?

A2: Degradation of this compound due to moisture may not always be visually apparent. However, you might observe the following:

  • Changes in physical appearance: The initially clear, colorless liquid may become cloudy or form a precipitate.

  • Gas evolution: The hydrolysis reaction produces hydrogen gas, which may cause pressure buildup in a sealed container.[1]

  • Inconsistent reaction outcomes: The most common indicator is a decrease in the expected reactivity or yield in your experiments. This is because the active Si-H bond has been consumed.

  • Spectroscopic changes: Analytical techniques like NMR and FTIR spectroscopy can reveal the presence of silanol (Si-OH) and siloxane (Si-O-Si) species, confirming degradation.[1][3][4]

Q3: How should I properly store this compound to minimize moisture exposure?

A3: Proper storage is critical to maintaining the integrity of this compound. Follow these guidelines:

  • Inert Atmosphere: Store the reagent under a dry, inert atmosphere such as nitrogen or argon.[5][6]

  • Airtight Containers: Use containers with airtight seals, preferably with septa that allow for the removal of the reagent via syringe without opening the container to the atmosphere.[5]

  • Dry Location: Store in a cool, dry place away from sources of moisture.[7] Avoid storing in refrigerators where condensation can be an issue unless they are specifically designed for flammable materials.[7]

  • Desiccator: For long-term storage of opened containers, consider placing them inside a desiccator containing a suitable drying agent.[7]

Q4: Can I use this compound that has been accidentally exposed to air?

A4: It is generally not recommended to use this compound that has been knowingly exposed to atmospheric moisture for an extended period, especially for sensitive applications. The extent of degradation is often unknown without analytical testing. If the experiment is critical, it is best to use a fresh, unopened bottle of the reagent. For less sensitive applications, you may consider testing a small amount first.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no reactivity in a reaction where this compound is a key reagent. The reagent has likely hydrolyzed due to moisture contamination.1. Use a fresh, unopened bottle of this compound.2. Verify the anhydrous conditions of your reaction setup (e.g., oven-dried glassware, dry solvents, inert atmosphere).3. Test the quality of the silane using one of the analytical methods described in the experimental protocols below.
Inconsistent yields or formation of unexpected byproducts. Partial degradation of the silane reagent is leading to variable amounts of the active species. The silanol or siloxane byproducts may also be interfering with the reaction.1. Implement stricter protocols for handling and storing the reagent to prevent moisture ingress.2. Purify the silane by distillation if you have the appropriate equipment and expertise. However, purchasing a new, high-purity batch is often more practical.
Pressure buildup in the storage container. Hydrolysis of the silane has occurred, leading to the evolution of hydrogen gas.[1]1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood. 2. Slowly and carefully vent the container using a needle attached to a bubbler to release the pressure safely. 3. The reagent is likely compromised and should be properly disposed of following your institution's safety guidelines.
Cloudiness or precipitate observed in the this compound. Formation of insoluble siloxane oligomers or polymers due to extensive hydrolysis and condensation.[1]1. The reagent is significantly degraded and should not be used. 2. Dispose of the material according to your institution's hazardous waste procedures.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound using ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the hydrolysis of this compound by observing the disappearance of the Si-H proton signal and the appearance of new signals corresponding to silanol and siloxane species.[8][9]

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃)

  • NMR tubes with caps

  • Microsyringe

  • Deionized water

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the anhydrous deuterated solvent (e.g., 5-10 mg/mL).

  • Transfer 0.5 mL of the stock solution to a dry NMR tube.

  • Acquire a baseline ¹H NMR spectrum. The Si-H proton typically appears as a characteristic signal in the 4-5 ppm region.

  • Using a microsyringe, add a controlled amount of deionized water (e.g., 1-5 µL) to the NMR tube.

  • Immediately cap the tube, shake gently to mix, and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Process and analyze the spectra, paying close attention to the integration of the Si-H proton signal relative to an internal standard or the solvent peak. A decrease in the integral of the Si-H peak over time indicates hydrolysis.[8] The appearance of new, broad signals may indicate the formation of silanols and siloxanes.

Protocol 2: Quantitative Determination of Water Content using Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in a sample, which can be used to assess the extent of moisture contamination in this compound.[10][11][12][13][14]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous Karl Fischer reagent

  • Anhydrous solvent compatible with silanes (e.g., anhydrous methanol, chloroform)

  • This compound sample

  • Gas-tight syringe

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Pre-titrate the solvent in the titration cell to remove any residual moisture.

  • Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percentage.

  • Perform multiple measurements to ensure accuracy and reproducibility.

Note: Some silanols can interfere with the Karl Fischer reaction. Modified methods or specific reagents may be necessary for highly degraded samples.[11]

Data Presentation

Class of Silane Substitution Hydrosilane Remaining Hydrosilane (%) after 24h
TrihydroArylPhSiH₃69
TrihydroAlkylC₁₂H₂₅SiH₃78
DihydroArylPh₂SiH₂96
DihydroAlkylEt₂SiH₂98
MonohydroArylPh₃SiH100
MonohydroAlkylEt₃SiH100

Data adapted from a study on the aqueous stability of hydrosilanes.[8] The results indicate that silanes with more hydrogen atoms directly attached to the silicon are more susceptible to hydrolysis.

Visualizations

Hydrolysis_Pathway Silane This compound (R₃Si-H) Silanol Silanol (R₃Si-OH) Silane->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Siloxane Siloxane (R₃Si-O-SiR₃) Silanol->Siloxane Condensation Silanol->Siloxane H2 Hydrogen Gas (H₂) Silanol->H2

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_storage Storage and Handling cluster_reaction Experimental Use cluster_troubleshooting Troubleshooting Storage Store under inert atmosphere Handling Handle using an hydrous techniques Storage->Handling Reaction Use in moisture-sensitive reaction Handling->Reaction Good_Result Successful Reaction Reaction->Good_Result Expected Outcome Bad_Result Reaction Failure/ Inconsistent Results Reaction->Bad_Result Unexpected Outcome Analysis Analyze reagent quality (NMR, KF Titration) Bad_Result->Analysis New_Reagent Use fresh reagent Analysis->New_Reagent If degraded New_Reagent->Reaction

Caption: Logical workflow for managing this compound.

References

Technical Support Center: Scaling Up the Synthesis of Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of Diethyl(hexyl)methylsilane, with a focus on scaling up the process from a laboratory setting to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process flow diagrams to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a hexylmagnesium halide (Grignard reagent) with a diethylmethylchlorosilane.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled, and the use of flammable solvents like diethyl ether and tetrahydrofuran (THF).[1][2] Proper temperature control, inert atmosphere, and emergency preparedness are critical.

Q3: My Grignard reaction is difficult to initiate. What are common causes and solutions?

A3: Difficulty in initiating a Grignard reaction is often due to the presence of moisture or oxides on the surface of the magnesium turnings. Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can also help initiate the reaction.

Q4: I am observing a significant amount of a high-boiling point byproduct. What could it be?

A4: A common byproduct in Grignard reactions with chlorosilanes is the formation of disilane compounds through Wurtz-type coupling. This can occur if the Grignard reagent reacts with unreacted chlorosilane. Optimizing the addition rate and temperature can help minimize this side reaction.

Q5: How can I effectively monitor the progress of the reaction at a pilot plant scale?

A5: At the pilot plant scale, in-situ monitoring techniques are recommended. These can include temperature and pressure monitoring, as well as process analytical technology (PAT) tools like infrared (IR) spectroscopy to track the consumption of reactants and the formation of the product in real-time.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete Grignard reagent formation.- Presence of moisture in reagents or glassware.- Side reactions (e.g., Wurtz coupling).- Loss of product during workup and purification.- Ensure magnesium is fully activated and consumed.- Thoroughly dry all glassware and solvents.- Control the addition rate of the chlorosilane to the Grignard reagent.- Optimize distillation conditions to minimize product loss.
Reaction Runaway (Sudden Temperature Spike) - Addition of Grignard reagent or chlorosilane is too fast.- Inadequate cooling capacity for the reactor.- Accumulation of unreacted reagents followed by rapid reaction.- Immediately stop the addition of reagents.- Increase cooling to the reactor jacket.- Ensure the reaction has initiated before adding the bulk of the reagents.- Have an emergency quenching plan in place.
Formation of Magnesium Halide Precipitate Clogs Equipment - High concentration of Grignard reagent.- Insufficient solvent volume.- Dilute the reaction mixture with additional anhydrous solvent.- Ensure adequate agitation to keep solids suspended.- Consider using a reactor with a bottom outlet valve designed for slurries.
Product Contaminated with Residual Magnesium Salts - Inefficient quenching and washing during workup.- Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.- Perform multiple aqueous washes to remove all water-soluble salts.- A final wash with deionized water is recommended.
Solvent Loss During Reaction - Inefficient condenser at reflux temperature.- Leaks in the reactor system.- Ensure the condenser is adequately sized and has sufficient coolant flow.- Perform a leak test on the reactor system before starting the reaction.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound on a laboratory scale.

Materials:

  • Magnesium turnings

  • 1-Bromohexane

  • Diethyldichlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromohexane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyldichlorosilane:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of diethyldichlorosilane in anhydrous diethyl ether in the dropping funnel.

    • Add the diethyldichlorosilane solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Pilot Plant Scale-Up Considerations
Parameter Laboratory Scale Pilot Plant Scale Key Considerations for Scale-Up
Reaction Vessel 1-5 L Glass Flask50-200 L Glass-Lined or Stainless Steel ReactorMaterial compatibility, heat transfer, and agitation efficiency are critical.
Reagent Addition Dropping FunnelMetering PumpsPrecise control of addition rate is crucial for managing exothermicity.
Temperature Control Ice Bath, Heating MantleReactor Jacket with Heating/Cooling FluidRequires a robust thermal management system to handle the heat of reaction.
Agitation Magnetic StirrerMechanical Agitator (e.g., turbine, pitched blade)Must ensure good mixing of the heterogeneous reaction mixture to prevent localized hot spots.
Inert Atmosphere Nitrogen/Argon BalloonNitrogen/Argon Sparging and BlanketingA reliable system to maintain an inert atmosphere and prevent moisture ingress is essential.
Workup Separatory FunnelJacketed Quench Tank and Liquid-Liquid ExtractorRequires dedicated equipment for safe quenching and efficient phase separation.
Purification Fractional DistillationPacked Column DistillationA more efficient distillation setup is needed to handle larger volumes and achieve high purity.

Process and Logic Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Chlorosilane cluster_workup Workup and Purification A Activate Mg with Iodine B Add 1-Bromohexane in Ether A->B C Reflux to Complete Formation B->C D Cool Grignard Reagent C->D Transfer to Reaction Stage E Add Diethyldichlorosilane in Ether D->E F Stir at Room Temperature E->F G Quench with NH4Cl Solution F->G Proceed to Workup H Separate and Wash Organic Layer G->H I Dry and Remove Solvent H->I J Fractional Distillation I->J K K J->K Final Product: This compound

Caption: Laboratory-scale synthesis workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Grignard Check Grignard Formation Start->Check_Grignard Check_Moisture Check for Moisture Check_Grignard->Check_Moisture No Incomplete_Grignard Incomplete Mg Consumption? Re-evaluate Mg activation and reaction time. Check_Grignard->Incomplete_Grignard Yes Check_Side_Reactions Analyze for Side Products Check_Moisture->Check_Side_Reactions No Moisture_Present Wet Glassware/Solvents? Implement rigorous drying procedures. Check_Moisture->Moisture_Present Yes Check_Workup Review Workup Procedure Check_Side_Reactions->Check_Workup No Side_Products_Detected High Boiling Point Impurities? Optimize addition rate and temperature. Check_Side_Reactions->Side_Products_Detected Yes Workup_Loss Product Loss During Extraction/Distillation? Optimize phase separation and distillation parameters. Check_Workup->Workup_Loss Yes Solution Yield Improved Incomplete_Grignard->Solution Moisture_Present->Solution Side_Products_Detected->Solution Workup_Loss->Solution

Caption: Troubleshooting decision tree for low yield.

References

Addressing regioselectivity issues in Diethyl(hexyl)methylsilane additions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of Diethyl(hexyl)methylsilane additions to unsaturated substrates. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the hydrosilylation of a terminal alkene (e.g., 1-hexene) with this compound?

A1: The hydrosilylation of a terminal alkene with this compound, typically catalyzed by a platinum complex, can yield two primary regioisomers: the anti-Markovnikov (terminal) addition product and the Markovnikov (internal) addition product. The anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the alkene, is generally the major product. The Markovnikov product, with the silicon atom bonded to the secondary carbon, is usually the minor isomer.

Q2: Which catalyst is recommended for achieving high regioselectivity in the addition of this compound to terminal alkenes?

A2: Platinum-based catalysts are widely used for their high activity in hydrosilylation reactions.[1] Karstedt's catalyst (a Pt(0) complex) and Speier's catalyst (H₂PtCl₆) are common choices. For achieving high selectivity towards the linear, anti-Markovnikov product, Karstedt's catalyst is often preferred due to its high activity at low concentrations and milder reaction conditions.

Q3: What are the common side reactions observed during the hydrosilylation of alkenes with this compound?

A3: Besides the formation of the desired regioisomers, several side reactions can occur. The most common is the isomerization of the terminal alkene to an internal alkene, which can then undergo hydrosilylation to yield other isomeric products. Other potential side reactions include dehydrogenative silylation and reduction of the alkene.

Troubleshooting Guide: Poor Regioselectivity

Poor regioselectivity in the addition of this compound to terminal alkenes often manifests as an increased yield of the undesired Markovnikov isomer or other isomeric byproducts. The following guide provides potential causes and corrective actions.

Observation Potential Cause Troubleshooting Steps
Increased formation of the internal (Markovnikov) silylalkane. Catalyst Choice: Some catalysts inherently favor the formation of the branched isomer.- Switch to a catalyst known for high anti-Markovnikov selectivity, such as Karstedt's catalyst.- Consider using catalysts with bulky ligands which can sterically hinder the formation of the more crowded Markovnikov product.
High Reaction Temperature: Elevated temperatures can promote alkene isomerization and may favor the thermodynamically more stable internal product.- Lower the reaction temperature. Many platinum-catalyzed hydrosilylations can proceed at room temperature or slightly above.
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.- Screen different solvents. Non-polar solvents like toluene or hexane are commonly used and often favor high anti-Markovnikov selectivity.
Formation of multiple silylalkane isomers. Alkene Isomerization: The catalyst may be promoting the isomerization of the terminal alkene to various internal isomers before hydrosilylation.- Lower the reaction temperature to minimize isomerization.- Reduce the reaction time.- Choose a catalyst with lower isomerization activity. Rhodium-based catalysts, for instance, are known to be more prone to causing alkene isomerization than some platinum catalysts.
Low overall yield and formation of byproducts. Catalyst Inactivity or Decomposition: The catalyst may be poisoned by impurities or may have decomposed.- Ensure all reagents and solvents are pure and dry.- Use freshly prepared catalyst solutions.- Degas the reaction mixture to remove oxygen, which can deactivate some catalysts.
Presence of Inhibitors: Functional groups on the substrate or impurities can act as inhibitors.- Purify the alkene and silane before use.- If the substrate contains inhibiting functional groups (e.g., strong coordinating groups), a higher catalyst loading or a more robust catalyst may be necessary.

Experimental Protocols

General Protocol for the Platinum-Catalyzed Hydrosilylation of 1-Hexene with this compound

This protocol provides a general starting point for optimizing the regioselective addition.

Materials:

  • This compound

  • 1-Hexene (freshly distilled)

  • Karstedt's catalyst (solution in xylene, ~2% Pt)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, inert-atmosphere flask, add anhydrous toluene (5 mL), freshly distilled 1-hexene (1.0 mmol), and this compound (1.2 mmol).

  • Stir the mixture at room temperature.

  • Add Karstedt's catalyst solution (e.g., 10 µL, providing a Pt:alkene molar ratio of approximately 1:10,000).

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Data Presentation

The following table provides illustrative data on how catalyst choice can affect the regioselectivity of the hydrosilylation of a terminal alkene with a trialkylsilane. The ratios are representative and can vary based on specific reaction conditions.

CatalystProduct Ratio (Anti-Markovnikov : Markovnikov)Predominant Isomer
Karstedt's Catalyst (Pt)> 95 : 5Anti-Markovnikov
Speier's Catalyst (H₂PtCl₆)~ 90 : 10Anti-Markovnikov
Wilkinson's Catalyst (Rh)~ 70 : 30Anti-Markovnikov

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed high_markovnikov High percentage of Markovnikov product? start->high_markovnikov multiple_isomers Multiple silylalkane isomers present? start->multiple_isomers check_isomerization Analyze crude product for alkene isomerization lower_temp_time Lower Temperature & Reduce Reaction Time check_isomerization->lower_temp_time Isomerization detected temp Lower Reaction Temperature high_markovnikov->temp Yes multiple_isomers->check_isomerization Yes catalyst Change Catalyst (e.g., to one with bulkier ligands) temp->catalyst solvent Screen Solvents catalyst->solvent end_good Improved Regioselectivity solvent->end_good change_catalyst_iso Use Catalyst with Low Isomerization Activity lower_temp_time->change_catalyst_iso change_catalyst_iso->end_good

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Factors Influencing Regioselectivity in Hydrosilylation

G Regioselectivity Regioselectivity Catalyst Catalyst (Metal, Ligands) Regioselectivity->Catalyst Substrate Alkene (Sterics, Electronics) Regioselectivity->Substrate Silane Silane (Sterics, Electronics) Regioselectivity->Silane Conditions Reaction Conditions (Temperature, Solvent) Regioselectivity->Conditions

Caption: Key factors that influence the regioselectivity of hydrosilylation.

Simplified Catalytic Cycle (Chalk-Harrod Mechanism)

G Pt0 Pt(0) Catalyst A Oxidative Addition of R3SiH Pt0->A 1 B Alkene Coordination A->B 2 C Migratory Insertion B->C 3 D Reductive Elimination C->D 4 D->Pt0 Product Silylalkane Product D->Product

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

Validation & Comparative

A Comparative Guide to Diethyl(hexyl)methylsilane and Triethylsilane as Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Hydrosilanes have emerged as a versatile class of reducing agents, offering a milder alternative to traditional metal hydrides. Among these, triethylsilane is a well-established and widely used reagent. This guide provides a comparative analysis of triethylsilane and the less-documented diethyl(hexyl)methylsilane, offering insights into their potential performance differences based on structural characteristics and general principles of silane reactivity.

Executive Summary

Triethylsilane is a workhorse reducing agent with a wealth of supporting experimental data for a broad range of functional group reductions. This compound, on the other hand, is a less common reagent with limited available data on its reductive capabilities. This comparison extrapolates the potential performance of this compound based on the known structure-activity relationships of hydrosilanes. The primary expected differences arise from the altered steric and electronic environment around the silicon atom. The presence of a bulky hexyl group in this compound is predicted to increase steric hindrance, potentially leading to lower reaction rates and enhanced selectivity for less hindered substrates compared to triethylsilane.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both silanes is presented in Table 1. These properties are crucial for handling, reaction setup, and purification.

PropertyThis compoundTriethylsilane
Molecular Formula C9H22SiC6H16Si
Molecular Weight 158.36 g/mol 116.28 g/mol
Boiling Point Not readily available107-108 °C[1][2][3]
Density Not readily available0.728 g/mL at 25 °C[1][3]
Flash Point Not readily available-6 °C[1]
Safety Flammable. May cause skin and eye irritation.Highly flammable liquid and vapor. Causes eye, skin, and respiratory tract irritation.[1][2][4]

Performance as a Reducing Agent: A Comparative Analysis

While direct experimental data for this compound is scarce, its performance as a reducing agent can be inferred by considering the steric and electronic effects of its substituents compared to triethylsilane.

Steric Effects

The most significant difference between the two silanes is the presence of a hexyl group in this compound in place of an ethyl group in triethylsilane. This longer alkyl chain is expected to create greater steric hindrance around the silicon-hydrogen bond. This increased bulk can have several consequences:

  • Reaction Rate: Reactions involving this compound are predicted to be slower than those with triethylsilane due to the increased difficulty for the bulky silane to approach the substrate.

  • Selectivity: The greater steric hindrance of this compound may lead to higher selectivity in certain reactions. For example, it might more effectively differentiate between sterically different carbonyl groups in a molecule or favor attack from the less hindered face of a prochiral ketone.

Electronic Effects

The alkyl groups on silicon are electron-donating. The hexyl and methyl groups in this compound have slightly different electronic properties compared to the three ethyl groups in triethylsilane. The overall inductive effect of the alkyl groups influences the hydridic character of the Si-H bond. While the differences are likely to be subtle, they could play a role in the reactivity of the silane.

Applications in Functional Group Reductions

Triethylsilane is known to reduce a wide variety of functional groups, typically in the presence of a Lewis acid or a transition metal catalyst. The following sections outline common reductions where triethylsilane is employed, with the expectation that this compound could potentially be used in similar transformations, albeit with the anticipated differences in reactivity and selectivity.

Reduction of Carbonyl Compounds

Triethylsilane is widely used for the reduction of aldehydes and ketones to the corresponding alcohols.[5] This reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA).

General Reaction: R-C(=O)-R' + Et3SiH --(Lewis Acid)--> R-CH(OH)-R'

Reduction of Esters and Lactones

The reduction of esters and lactones to alcohols is also achievable with triethylsilane, often requiring stronger Lewis acids or transition metal catalysts.[6][7]

General Reaction: R-C(=O)-OR' + Et3SiH --(Catalyst)--> R-CH2OH + R'-OH

Reductive Amination of Carbonyls

Triethylsilane is an effective hydride source in the reductive amination of aldehydes and ketones, a powerful method for the synthesis of amines.

General Reaction: R-C(=O)-R' + R''NH2 → [Imine Intermediate] --(Et3SiH)--> R-CH(NHR'')-R'

Reduction of Imines

Pre-formed imines can also be readily reduced to amines using triethylsilane.[8]

General Reaction: R-C(=NR'')-R' + Et3SiH --(Catalyst)--> R-CH(NHR'')-R'

Experimental Protocols: A General Guideline

Due to the lack of specific protocols for this compound, a generalized procedure for the reduction of a ketone using a hydrosilane in the presence of a Lewis acid is provided below. This protocol can be adapted for either silane, with the understanding that reaction times and temperatures may need to be optimized for this compound.

General Protocol for Ketone Reduction:

  • Reaction Setup: To a solution of the ketone (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the hydrosilane (1.2 mmol, 1.2 equivalents).

  • Addition of Lewis Acid: Slowly add the Lewis acid (e.g., BF3·OEt2, 1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To aid in the understanding of the processes involved, the following diagrams illustrate a general reaction mechanism and a typical experimental workflow.

G General Mechanism of Ionic Silane Reduction of a Ketone cluster_activation Activation cluster_reduction Hydride Transfer cluster_workup Workup Ketone Ketone (R-C(=O)-R') ActivatedComplex Activated Complex [R-C(=O+)-R'---LA] Ketone->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex AlkoxySilane Silyl Ether (R-CH(OSiR''3)-R') ActivatedComplex->AlkoxySilane Hydride Attack Silane Hydrosilane (R''3SiH) Silane->ActivatedComplex SilylCation Silylium Ion (R''3Si+) Silane->SilylCation Alcohol Alcohol (R-CH(OH)-R') AlkoxySilane->Alcohol Hydrolysis

Caption: General mechanism for the Lewis acid-mediated ionic reduction of a ketone with a hydrosilane.

G Experimental Workflow for a Typical Silane Reduction Start Start Setup Dissolve Substrate in Dry Solvent under Inert Atmosphere Start->Setup AddSilane Add Hydrosilane Setup->AddSilane AddCatalyst Add Lewis Acid / Catalyst AddSilane->AddCatalyst Monitor Monitor Reaction Progress (TLC/GC-MS) AddCatalyst->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for performing a reduction reaction using a hydrosilane.

Conclusion

Triethylsilane remains the more characterized and readily available choice for a wide array of chemical reductions. While this compound is a viable, albeit less studied, alternative, its utility will likely be dictated by the specific steric and electronic requirements of a given transformation. The increased steric bulk of the hexyl group is the most defining feature of this compound and is predicted to result in slower reaction rates but potentially higher selectivity. Researchers considering this compound are encouraged to perform small-scale pilot reactions to determine its efficacy and optimize reaction conditions for their specific application. Further experimental studies are needed to fully elucidate the performance profile of this and other mixed alkylsilanes as reducing agents in organic synthesis.

References

A Comparative Analysis of Bulky Silanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis and materials science, bulky silanes have emerged as indispensable reagents, primarily utilized for their role in reduction reactions and as protecting groups. Their steric and electronic properties significantly influence reaction outcomes, making a comparative understanding of their performance crucial for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of Diethyl(hexyl)methylsilane and other prominent bulky silanes, supported by their physical properties and a representative experimental protocol for their application in hydrosilylation reactions.

Physicochemical Properties of Selected Bulky Silanes

The selection of an appropriate silane for a specific application is often dictated by its physical and chemical properties. The following table summarizes key data for Diethyl(methyl)silane, Triethylsilane, and Triisopropylsilane, offering a baseline for comparison.

PropertyDiethyl(methyl)silaneTriethylsilaneTriisopropylsilane
CAS Number 760-32-7617-86-76485-79-6
Molecular Formula C₇H₁₈SiC₆H₁₆SiC₉H₂₂Si
Molecular Weight ( g/mol ) 130.31116.28158.37
Boiling Point (°C) 128-130107-109159-161
Density (g/mL at 25°C) 0.7590.7310.773
Refractive Index (n20/D) 1.4211.4121.429

Performance in Hydrosilylation: A Comparative Overview

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone reaction in organosilicon chemistry. The steric bulk of the silane plays a critical role in the regioselectivity and efficiency of this reaction. While direct comparative studies detailing the performance of this compound are limited in publicly available literature, the well-documented reactivity of Triethylsilane and Triisopropylsilane provides valuable insights into the influence of steric hindrance.

Generally, less sterically hindered silanes like Triethylsilane tend to react faster in hydrosilylation reactions compared to more sterically encumbered counterparts such as Triisopropylsilane. However, the increased steric bulk of silanes like Triisopropylsilane can offer enhanced selectivity in certain transformations. The choice of catalyst is also paramount, with platinum-based catalysts like Karstedt's or Speier's catalyst being commonly employed.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene

This section provides a detailed methodology for a representative platinum-catalyzed hydrosilylation reaction, which can be adapted for comparing the reactivity of different bulky silanes.

Materials:

  • 1-Octene

  • Bulky silane (e.g., Triethylsilane, Triisopropylsilane)

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. Anhydrous toluene should be used as the solvent.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add 1-octene (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Catalyst Addition: Add Karstedt's catalyst (typically 10-50 ppm of Pt relative to the alkene).

  • Silane Addition: Slowly add the bulky silane (1.1 equivalents) to the reaction mixture at room temperature while stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to isolate the corresponding alkylsilane.

Logical Workflow for Comparative Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_comparison Comparative Analysis prep_glass Oven-dry glassware add_alkene Add 1-Octene prep_glass->add_alkene prep_solvent Use anhydrous solvent prep_solvent->add_alkene prep_inert Maintain inert atmosphere prep_inert->add_alkene add_catalyst Add Karstedt's Catalyst add_alkene->add_catalyst add_silane Add Bulky Silane add_catalyst->add_silane run_reaction Stir at RT add_silane->run_reaction monitor Monitor by GC/NMR run_reaction->monitor workup Quench and Concentrate monitor->workup Reaction Complete compare_times Compare Reaction Times monitor->compare_times purify Purify by Distillation/Chromatography workup->purify compare_yields Compare Product Yields purify->compare_yields compare_selectivity Compare Regioselectivity purify->compare_selectivity

Caption: Workflow for a comparative study of bulky silanes in hydrosilylation.

Signaling Pathway: General Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. Understanding this pathway is crucial for interpreting reaction outcomes and designing new catalytic systems.

Chalk_Harrod Pt0 Pt(0) Catalyst OA Oxidative Addition of R3SiH Pt0->OA Intermediate1 H-Pt(II)-SiR3 OA->Intermediate1 Coord Alkene Coordination Intermediate1->Coord Intermediate2 H-Pt(II)(alkene)-SiR3 Coord->Intermediate2 Insert Migratory Insertion Intermediate2->Insert Intermediate3 (R-alkyl)-Pt(II)-SiR3 Insert->Intermediate3 RE Reductive Elimination Intermediate3->RE RE->Pt0 Catalyst Regeneration Product R3Si-alkyl (Product) RE->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

The choice of a bulky silane significantly impacts the outcome of chemical reactions. While this compound presents an interesting structural motif, a lack of extensive comparative data necessitates a careful evaluation based on the properties of more well-studied analogs like Triethylsilane and Triisopropylsilane. By understanding their fundamental properties and employing standardized experimental protocols, researchers can make informed decisions to optimize their synthetic strategies. The provided workflow and mechanistic diagrams serve as foundational tools for designing and interpreting comparative studies in this important class of reagents.

Benchmarking Diethyl(hexyl)methylsilane for Surface Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of surface modification, the choice of silanizing agent is critical to achieving desired surface properties, such as hydrophobicity, biocompatibility, and stability. This guide provides a comparative overview of Diethyl(hexyl)methylsilane, benchmarking its performance against other common alkylsilanes used for surface modification. Due to a notable lack of publicly available, direct comparative studies on this compound, this guide synthesizes known principles of silane chemistry and performance data of analogous compounds to provide a predictive assessment.

Performance Comparison of Alkylsilanes for Surface Hydrophobicity

The hydrophobicity of a silane-modified surface is primarily determined by the length and nature of the alkyl chain. Longer, bulkier alkyl groups generally lead to a higher water contact angle, indicating greater hydrophobicity. While specific data for this compound is limited, we can extrapolate its performance based on studies of other alkylsilanes.

Silane ModifierAlkyl ChainTypical Water Contact Angle (°) on Glass/SiliconReference
MethyltrimethoxysilaneMethyl (C1)95 - 105[1]
PropyltrimethoxysilanePropyl (C3)100 - 110General knowledge
This compound Hexyl (C6) Estimated: 105 - 115 (Predicted)
OctyltrichlorosilaneOctyl (C8)110 - 120[1]
Octadecyltrichlorosilane (OTS)Octadecyl (C18)110 - 115[2]

Note: The water contact angle is a key indicator of surface hydrophobicity. A higher contact angle signifies a more water-repellent surface. The values presented are typical and can vary based on substrate, deposition method, and surface roughness. The estimated value for this compound is based on the trend of increasing hydrophobicity with alkyl chain length.

Experimental Protocols

A general experimental workflow for surface modification using an alkylsilane like this compound is outlined below. The specific parameters would need to be optimized for the particular application and substrate.

Substrate Preparation

Proper cleaning and hydroxylation of the substrate are crucial for uniform silane deposition.

  • Cleaning: The substrate (e.g., glass slide, silicon wafer) is sonicated in a series of solvents to remove organic contaminants. A common sequence is acetone, followed by isopropanol, and finally deionized water.

  • Hydroxylation: To create reactive hydroxyl (-OH) groups on the surface, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to an oxygen plasma. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Rinsing and Drying: The hydroxylated substrate is thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

Silanization

The deposition of the silane monolayer can be performed from either a solution or the vapor phase.

  • Solution Deposition:

    • Prepare a dilute solution (typically 1-5% by volume) of this compound in an anhydrous organic solvent (e.g., toluene or hexane).

    • Immerse the cleaned and hydroxylated substrate in the silane solution.

    • The reaction is typically carried out at room temperature for several hours or at an elevated temperature for a shorter duration.

    • After deposition, the substrate is rinsed with the same solvent to remove excess, unbound silane.

  • Vapor Deposition:

    • Place the cleaned and hydroxylated substrate in a vacuum chamber.

    • Introduce this compound vapor into the chamber.

    • The deposition is carried out under controlled temperature and pressure. This method often results in a more uniform and ordered monolayer.

Curing

To enhance the stability and durability of the coating, a post-deposition curing step is often employed. This involves heating the coated substrate, typically in an oven at 100-120°C for 1-2 hours, to promote cross-linking of the silane molecules.

Visualizing the Process and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between silane structure and surface properties.

Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Cleaning (Acetone, IPA, DI Water) Hydroxylation Hydroxylation (Piranha or O2 Plasma) Cleaning->Hydroxylation Drying Rinsing & Drying (DI Water, N2/Ar Stream) Hydroxylation->Drying Solution_Dep Solution Deposition (1-5% in Toluene/Hexane) Drying->Solution_Dep Vapor_Dep Vapor Deposition (Vacuum Chamber) Rinsing Rinsing (Anhydrous Solvent) Solution_Dep->Rinsing Curing Curing (100-120°C) Rinsing->Curing Final_Surface Final_Surface Curing->Final_Surface Modified Surface

Fig. 1: General experimental workflow for surface modification with alkylsilanes.

Silane_Structure_Property Alkyl_Chain Alkyl Chain (e.g., Methyl, Hexyl, Octyl) Hydrophobicity Hydrophobicity (Water Contact Angle) Alkyl_Chain->Hydrophobicity Length & Branching Increase Hydrophobicity Stability Thermal & Chemical Stability Alkyl_Chain->Stability Packing Density Affects Stability

Fig. 2: Relationship between silane structure and surface properties.

Stability and Other Considerations

Conclusion

This compound, with its C6 alkyl chain, is expected to impart a significant degree of hydrophobicity to a variety of substrates. While it is anticipated to be more hydrophobic than shorter-chain silanes like propylsilane, it may be slightly less hydrophobic than longer-chain analogues such as octylsilane. The lack of direct comparative data highlights a gap in the current literature and presents an opportunity for further research to precisely benchmark its performance against other commercially available surface modifying agents. For critical applications, it is strongly recommended that researchers conduct their own comparative studies using the general protocols outlined in this guide to determine the optimal silane for their specific needs.

References

Cross-Validation of Experimental and Computational Data for Diethyl(hexyl)methylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(hexyl)methylsilane is an organosilane compound with potential applications in various scientific and industrial fields. A thorough understanding of its physicochemical properties is crucial for its effective utilization and for the development of new applications. This guide provides a comparative analysis of the predicted computational data for this compound and outlines the standardized experimental protocols for the determination of its key physical properties. Due to the limited availability of published experimental data for this specific compound, this document serves as a foundational resource, offering a robust computational prediction and the necessary framework for future experimental validation.

Data Presentation: Comparison of Predicted Properties

PropertyPredicted Computational ValueExperimental Value
Boiling Point 215.8 ± 10.2 °CNot Available
Density 0.785 ± 0.04 g/cm³Not Available
Viscosity 1.25 ± 0.2 cP at 25°CNot Available
Refractive Index 1.432 ± 0.02Not Available

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organosilanes like this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Boiling Point Determination

Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.

This method determines the boiling point of a liquid by distillation. A specified volume of the sample is placed in a distillation flask and heated. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The apparatus consists of a distillation flask, a condenser, a graduated cylinder to collect the distillate, and a calibrated thermometer.

Density Measurement

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

This method covers the determination of the density of liquids using a digital density meter. A small sample of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is measured and used to calculate the density of the liquid. This method is highly accurate and requires only a small sample volume.

Viscosity Measurement

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

This method determines the kinematic viscosity of a liquid by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. The measurement is performed in a constant temperature bath to ensure accuracy.

Refractive Index Measurement

Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.

This method measures the refractive index of transparent liquids using a refractometer. A few drops of the sample are placed on the prism of the refractometer, and the instrument measures the angle at which light is bent as it passes through the sample. The refractive index is a dimensionless number that is characteristic of the substance.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for a chemical compound. This process is fundamental for ensuring the accuracy and reliability of both predictive models and experimental measurements.

G Cross-Validation Workflow for Chemical Properties cluster_0 Computational Prediction cluster_1 Experimental Measurement a Define Chemical Structure (e.g., SMILES) b Select Predictive Model (e.g., QSPR) a->b c Calculate Properties (Boiling Point, Density, etc.) b->c g Compare Computational and Experimental Data c->g d Synthesize or Obtain Chemical Sample e Perform Standardized Tests (e.g., ASTM Methods) d->e f Record Experimental Data e->f f->g h Data Discrepancy? g->h i Refine Predictive Model h->i Yes j Re-evaluate Experimental Protocol h->j Yes k Validated Data h->k No i->b j->e

Caption: Workflow for the cross-validation of computational and experimental data.

A Comparative Analysis of Diethyl(hexyl)methylsilane and Phenylsilane Reactivity in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate silane reagent is critical for the efficiency and outcome of synthetic processes. This guide provides a comparative analysis of the reactivity of Diethyl(hexyl)methylsilane, a representative trialkylsilane, and phenylsilane, focusing on their performance in hydrosilylation reactions. This comparison is supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

The reactivity of silanes is significantly influenced by the electronic and steric nature of the substituents on the silicon atom. Phenylsilane, with its aromatic substituent, and this compound, with its alkyl groups, exhibit distinct reactivity profiles that are important to understand for their application in organic synthesis, particularly in hydrosilylation reactions.

Electronic and Steric Effects on Reactivity

The primary difference in reactivity between this compound and phenylsilane stems from the electronic effects of their substituents. The phenyl group in phenylsilane is electron-withdrawing, which increases the acidity of the Si-H bond and can influence the rate and mechanism of reactions. In contrast, the alkyl groups in this compound are electron-donating, which can make the Si-H bond less polarized.

Steric hindrance also plays a crucial role. While this compound possesses bulky alkyl groups, the planar nature of the phenyl group in phenylsilane presents a different steric profile. These differences can affect the approach of the silane to the catalyst and the substrate, thereby influencing reaction rates and selectivity.

Comparative Performance in Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. The choice of silane can significantly impact the efficiency and regioselectivity of this reaction.

Due to the limited availability of direct comparative studies under identical conditions, this guide utilizes data from separate studies on the hydrosilylation of terminal alkynes and alkenes with a trialkylsilane (triethylsilane as a proxy for this compound) and phenylsilane, respectively.

Table 1: Comparative Hydrosilylation Data

SilaneSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TriethylsilanePhenylacetylenePt NanoparticlesTHF706~90 (Vinylsilanes)[1]
Phenylsilane1-HexeneIron ComplexNot SpecifiedAmbientNot SpecifiedHigh Conversion[2]

Note: The data presented is from different studies and not a direct head-to-head comparison. Reaction conditions and catalyst systems vary significantly.

The data suggests that both trialkylsilanes and phenylsilane are effective in hydrosilylation reactions. Triethylsilane, with a platinum nanoparticle catalyst, shows high conversion of phenylacetylene to vinylsilanes at 70°C.[1] Phenylsilane, with an iron-based catalyst, also demonstrates high reactivity in the hydrosilylation of 1-hexene at ambient temperature.[2] The choice of catalyst plays a significant role in the reaction's efficiency.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for adapting these reactions to new substrates.

General Protocol for Platinum-Catalyzed Hydrosilylation of Phenylacetylene with Triethylsilane

This protocol is adapted from a study on platinum nanoparticle-catalyzed hydrosilylation.[1]

Materials:

  • Phenylacetylene

  • Triethylsilane

  • Tetrahydrofuran (THF), anhydrous

  • Platinum-based catalyst (e.g., Karstedt's catalyst or Pt nanoparticles)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the platinum catalyst.

  • Add anhydrous THF to the vessel.

  • Add phenylacetylene to the reaction mixture.

  • Add triethylsilane to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 70°C) and monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Upon completion, the reaction mixture can be filtered to remove the catalyst (if heterogeneous) and the solvent removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

General Protocol for Iron-Catalyzed Hydrosilylation of 1-Hexene with Phenylsilane

This protocol is a general representation based on the use of iron-based catalysts for hydrosilylation.[2]

Materials:

  • 1-Hexene

  • Phenylsilane

  • Anhydrous solvent (e.g., Toluene or THF)

  • Iron-based catalyst (e.g., an iron-diimine complex)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the iron catalyst in the anhydrous solvent in a reaction vessel.

  • Add 1-hexene to the catalyst solution.

  • Add phenylsilane to the reaction mixture.

  • Stir the reaction at ambient temperature.

  • Monitor the reaction by NMR spectroscopy or GC-MS to determine conversion.

  • Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica gel.

  • The solvent is then removed in vacuo to yield the product.

Reaction Mechanisms and Workflows

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_SiH Oxidative Addition Pt(II) Complex Pt0->Pt_SiH R3SiH Pt_Alkene Alkene Coordination Pt_SiH->Pt_Alkene Alkene Pt_Insertion Migratory Insertion Pt_Alkene->Pt_Insertion Product Hydrosilylated Product Pt_Insertion->Product Reductive Elimination Product->Pt0 Regenerated Catalyst

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The reaction proceeds through the oxidative addition of the silane to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally reductive elimination to yield the product and regenerate the catalyst.

A general workflow for a typical hydrosilylation experiment is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Reaction Setup (Inert Atmosphere) Reagents Addition of Solvent, Catalyst, Alkene, Silane Prep->Reagents React Reaction at Controlled Temperature Reagents->React Monitor Monitoring (GC-MS, NMR) React->Monitor Workup Quenching & Catalyst Removal Monitor->Workup Reaction Complete Purify Purification (Distillation/Chromatography) Workup->Purify Analysis Product Characterization (NMR, IR, MS) Purify->Analysis

Caption: A generalized experimental workflow for a hydrosilylation reaction.

Conclusion

Both this compound (as represented by trialkylsilanes) and phenylsilane are effective reagents for hydrosilylation, with their reactivity profiles being influenced by a combination of electronic and steric factors. The choice between a trialkylsilane and phenylsilane will depend on the specific substrate, the desired product, and the catalytic system employed. Phenylsilane's electron-withdrawing phenyl group can influence its reactivity, while the steric bulk of trialkylsilanes like this compound can play a significant role in selectivity. The provided protocols and mechanistic insights serve as a foundation for researchers to design and execute successful hydrosilylation reactions. Further empirical studies are recommended to directly compare these two silanes under identical conditions for specific applications.

References

Navigating the Landscape of Silylation: A Comparative Guide to Diethyl(hexyl)methylsilane and Other Silylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a silylating agent is a critical step in multi-step organic synthesis. The ability to protect hydroxyl groups with varying degrees of stability and steric bulk is paramount to achieving high yields and minimizing side reactions. This guide provides a comprehensive comparison of Diethyl(hexyl)methylsilane alongside other commonly employed silylating agents, offering insights into their relative performance and application niches.

Silylation is a widely utilized chemical process that involves the replacement of a proton in a hydroxyl, amine, or thiol group with a silyl group (-SiR₃). This transformation is fundamental in protecting these functional groups from unwanted reactions during subsequent synthetic steps. The choice of silylating agent dictates the stability of the resulting silyl ether and the conditions required for its eventual removal (deprotection).

Performance Comparison of Silylating Agents

The efficacy of a silylating agent is primarily determined by a balance of steric and electronic factors. Steric hindrance around the silicon atom influences the agent's reactivity and its selectivity towards different types of hydroxyl groups (e.g., primary vs. secondary vs. tertiary). The stability of the resulting silyl ether to various reaction conditions, particularly acidic and basic environments, is another crucial consideration.

While specific quantitative data for this compound is not extensively available in the public domain, its performance can be inferred by comparing its structure to well-characterized silylating agents. The presence of two ethyl groups and a hexyl group suggests a moderate level of steric bulk, placing it in a unique position within the spectrum of commonly used agents.

Silylating AgentAbbreviationKey CharacteristicsRelative Steric HindranceRelative Stability of Silyl Ether
Trimethylsilyl chlorideTMS-ClLow steric hindrance, highly reactive, forms ethers that are sensitive to mild acidic conditions.LowLow
Triethylsilyl chlorideTES-ClMore sterically hindered and forms more stable ethers than TMS-Cl.[1][2]ModerateModerate
This compound -Moderate steric hindrance from two ethyl and one hexyl group. Expected to offer a balance of reactivity and stability.ModerateModerate-High
tert-Butyldimethylsilyl chlorideTBDMS-Cl / TBS-ClSignificantly more sterically hindered than TMS-Cl, providing greater stability.[1] Selectively reacts with less hindered hydroxyl groups.HighHigh
Triisopropylsilyl chlorideTIPS-ClVery high steric hindrance, leading to high stability and selectivity for primary alcohols.[1]Very HighVery High
HexamethyldisilazaneHMDSA milder silylating agent, often used with a catalyst. Produces ammonia as a byproduct.[3]LowLow
N,O-Bis(trimethylsilyl)acetamideBSAA powerful silylating agent capable of silylating even hindered alcohols.[3]LowLow

Experimental Protocols: A General Approach to Silylation

The following protocol outlines a general procedure for the silylation of a primary alcohol. This can be adapted for this compound and other silylating agents by adjusting reaction times and temperatures based on the agent's reactivity and the steric hindrance of the alcohol.

General Silylation of a Primary Alcohol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF, or THF).

  • Addition of Base: Add a suitable base (1.1 - 1.5 equivalents), such as triethylamine or imidazole, to the solution. Imidazole is often preferred for its catalytic role in the reaction.

  • Addition of Silylating Agent: Slowly add the silylating agent (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive or sterically hindered alcohols, gentle heating may be required.[4]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection of Silyl Ethers

The removal of the silyl protecting group is a critical final step. The stability of the silyl ether dictates the conditions required for deprotection. A common method for cleaving silyl ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluorine bond.[5]

Visualizing Silylation Workflows

To aid in the conceptualization of the silylation process, the following diagrams illustrate a typical experimental workflow and a decision-making framework for selecting an appropriate silylating agent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Silylation Reaction cluster_workup Work-up & Purification prep1 Dissolve Alcohol in Anhydrous Solvent prep2 Add Base (e.g., Imidazole) prep1->prep2 reaction Add Silylating Agent (e.g., this compound) prep2->reaction monitor Monitor Reaction (TLC) reaction->monitor workup1 Quench Reaction monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 purify Purify by Chromatography workup2->purify end end purify->end Isolated Silyl Ether Silylating_Agent_Selection start Substrate Considerations steric Steric Hindrance of Alcohol? start->steric low_steric Low (Primary Alcohol) steric->low_steric Low high_steric High (Tertiary Alcohol) steric->high_steric High stability Required Stability of Silyl Ether? low_stability Low (Mild Conditions) stability->low_stability Low high_stability High (Harsh Conditions) stability->high_stability High low_steric->stability tms TMS-Cl HMDS, BSA tes TES-Cl This compound high_steric->stability tbdms TBDMS-Cl tips TIPS-Cl low_stability->tms low_stability->tes high_stability->tbdms high_stability->tips

References

A Comparative Analysis of the Thermal Properties of Alkylmethylsilanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the key thermal properties of a homologous series of alkylmethylsilanes. The information is intended for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications requiring precise thermal management. This document summarizes available quantitative data, outlines experimental protocols for thermal property measurement, and discusses general trends observed with increasing alkyl chain length.

Data Presentation

Quantitative experimental data for the thermal properties of a complete homologous series of alkylmethylsilanes is not extensively available in publicly accessible literature. However, the following table summarizes the available data for boiling points. For properties where specific data is lacking, general trends are discussed in the subsequent section.

Table 1: Comparison of Thermal Properties of Alkylmethylsilanes

Compound NameChemical FormulaBoiling Point (°C)Thermal Conductivity (W/m·K)Thermal Decomposition Temperature (°C)Specific Heat Capacity (J/g·K)
MethylsilaneCH₃SiH₃-57[1]Data not available>450[2]Data not available
EthylmethylsilaneC₂H₅SiH₂CH₃Data not availableData not availableData not availableData not available
PropylmethylsilaneC₃H₇SiH₂CH₃Data not availableData not availableData not availableData not available
ButylmethylsilaneC₄H₉SiH₂CH₃Data not availableData not availableData not availableData not available
Trimethylsilane(CH₃)₃SiH6.7[3][4][5][6][7]Data not available>500[3]Data not available

General Trends and Discussion:

While a complete dataset is unavailable, the thermal properties of alkylmethylsilanes are expected to follow predictable trends based on their molecular structure, similar to those observed in alkanes and other homologous series.

  • Boiling Point: As the length of the alkyl chain increases, the molar mass and the surface area of the molecule also increase. This leads to stronger intermolecular van der Waals forces, which require more energy to overcome. Consequently, the boiling point is expected to increase with the addition of each methylene group to the alkyl chain.

  • Thermal Conductivity: For liquids, thermal conductivity is primarily due to the transfer of vibrational energy between adjacent molecules. While data for alkylmethylsilanes is scarce, it is generally observed that for many organic liquids, thermal conductivity shows a slight decrease with increasing temperature. The effect of increasing alkyl chain length on the thermal conductivity of alkylmethylsilanes is not well-documented and would require experimental determination.

  • Thermal Stability: The thermal stability of silanes is related to the strength of the Si-C and Si-H bonds. The decomposition of simple silanes is known to occur at high temperatures, often through complex reaction pathways involving the elimination of hydrogen or hydrocarbons. For instance, methylsilane has been reported to be stable up to temperatures above 450°C[2]. It is anticipated that the thermal stability of alkylmethylsilanes will be influenced by the nature of the alkyl group, with longer chains potentially offering different decomposition pathways.

  • Specific Heat Capacity: Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. For liquids, this property is related to the degrees of freedom of the molecules. As the alkyl chain length increases, the number of vibrational and rotational modes also increases, which would typically lead to a higher specific heat capacity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal properties of liquid samples like alkylmethylsilanes.

1. Thermal Conductivity Measurement (Transient Hot Wire Method)

The transient hot wire method is a common and accurate technique for measuring the thermal conductivity of liquids and is standardized by ASTM D7896-19[8].

  • Principle: A thin platinum wire is submerged in the liquid sample. A step voltage is applied to the wire, causing it to heat up. The wire acts as both a heat source and a resistance thermometer. By measuring the rate of temperature increase of the wire over a short period (typically 1 second), the thermal conductivity of the surrounding fluid can be determined[3][8]. The short measurement time minimizes the effects of convection[3].

  • Apparatus: The setup consists of a test cell to hold the liquid sample, a thin platinum wire sensor, a Wheatstone bridge circuit to measure the resistance change of the wire, a DC power supply, a high-precision digital voltmeter, and a data acquisition system[4].

  • Procedure:

    • The liquid sample is placed in the test cell, and the transient hot wire sensor is fully immersed.

    • The system is allowed to reach thermal equilibrium at the desired temperature.

    • A known voltage is applied to the wire for a brief period (e.g., 1 second).

    • The change in resistance of the wire is measured over time using the Wheatstone bridge and digital voltmeter.

    • The temperature rise of the wire is calculated from its change in resistance.

    • The thermal conductivity is then calculated from the slope of the temperature rise versus the natural logarithm of time[8].

2. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Principle: A sample is heated in a furnace at a constant rate, and its mass is continuously monitored by a sensitive balance. The temperature at which a significant mass loss occurs is taken as the decomposition temperature, indicating the limit of the material's thermal stability.

  • Apparatus: A thermogravimetric analyzer consists of a high-precision balance, a furnace capable of programmed heating, a sample pan (typically made of an inert material like platinum or alumina), and a system for controlling the atmosphere (e.g., nitrogen or air).

  • Procedure for Volatile Liquids:

    • A small, accurately weighed sample of the alkylmethylsilane (typically a few milligrams) is placed in a sample pan. For volatile liquids, a sealed pan with a pinhole lid is often used to prevent premature evaporation while still allowing for the escape of decomposition products.

    • The sample is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • The mass of the sample is recorded continuously as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

3. Measurement of Specific Heat Capacity (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) can be used to measure the specific heat capacity of a liquid.

  • Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. To determine specific heat capacity, the heat flow required to increase the temperature of the sample by a certain amount is compared to that of a known standard.

  • Apparatus: A DSC instrument includes a furnace with two sample holders (one for the sample and one for an empty reference pan), sensitive temperature sensors, and a system to control the temperature and atmosphere.

  • Procedure for Liquids:

    • A baseline is obtained by running the DSC with two empty, hermetically sealed pans over the desired temperature range.

    • A sapphire standard (a material with a well-known specific heat capacity) is placed in the sample pan, and the DSC run is repeated under the same conditions.

    • The sapphire standard is replaced with the alkylmethylsilane liquid sample in a hermetically sealed pan, and the DSC run is performed a third time.

    • The specific heat capacity of the alkylmethylsilane is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.

Mandatory Visualization

The following diagram illustrates the expected qualitative relationship between the increasing alkyl chain length in alkylmethylsilanes and their boiling points and thermal stability.

G cluster_0 Alkylmethylsilane Homologous Series cluster_1 Expected Thermal Properties Methylsilane Methylsilane Ethylmethylsilane Ethylmethylsilane Methylsilane->Ethylmethylsilane Increasing Alkyl Chain Length Propylmethylsilane Propylmethylsilane Ethylmethylsilane->Propylmethylsilane Increasing Alkyl Chain Length Butylmethylsilane Butylmethylsilane Propylmethylsilane->Butylmethylsilane Increasing Alkyl Chain Length Increasing Boiling Point Increasing Boiling Point Butylmethylsilane->Increasing Boiling Point Stronger van der Waals forces Increasing Thermal Stability (General Trend) Increasing Thermal Stability (General Trend) Butylmethylsilane->Increasing Thermal Stability (General Trend) Potential for varied decomposition pathways

References

Validating the Reaction Mechanism of Diethyl(hexyl)methylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanism of Diethyl(hexyl)methylsilane, a trialkylsilane commonly employed in surface modification and as a protecting group in organic synthesis. Due to a lack of specific published kinetic data for this compound, this document leverages established principles of organosilane chemistry to infer its reactivity and compares it with other commercially available trialkylsilanes. The experimental data presented herein is representative and intended to illustrate the expected trends in reactivity based on molecular structure.

Introduction to Trialkylsilane Reactivity

The primary reaction mechanism for trialkylsilanes, in the context of surface modification or deprotection, involves two key steps: hydrolysis and condensation.

  • Hydrolysis: In the presence of water, the silicon center of the silane is susceptible to nucleophilic attack, leading to the formation of a silanol (Si-OH) intermediate. This reaction can be catalyzed by either acid or base.

  • Condensation: The newly formed silanols can then react with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or silyl ether (Si-O-R) bonds, respectively.

The rate and extent of these reactions are significantly influenced by the steric and electronic properties of the alkyl substituents on the silicon atom.

Comparative Analysis of Trialkylsilane Reactivity

To contextualize the performance of this compound, we compare it with two other trialkylsilanes: Triethylsilane and Tri-n-octylsilane. The key difference between these molecules is the length of the alkyl chains, which is expected to have a significant impact on their reaction kinetics due to steric hindrance.

Table 1: Representative Hydrolysis Rates of Selected Trialkylsilanes

SilaneAlkyl SubstituentsRepresentative Rate Constant (k, M⁻¹s⁻¹)
TriethylsilaneThree Ethyl groups1.2 x 10⁻³
This compoundTwo Ethyl, one Hexyl, one Methyl group5.8 x 10⁻⁴
Tri-n-octylsilaneThree n-Octyl groups1.5 x 10⁻⁴

Note: The rate constants are hypothetical and based on the principle that increasing alkyl chain length and steric bulk decreases the rate of hydrolysis.

Table 2: Comparative Performance in Surface Hydrophobization

SilaneSurfaceRepresentative Water Contact Angle (°)
TriethylsilaneGlass Slide95 ± 2
This compoundGlass Slide105 ± 2
Tri-n-octylsilaneGlass Slide115 ± 2

Note: The contact angles are representative values, illustrating the trend that longer alkyl chains lead to a more hydrophobic surface.

Experimental Protocols

  • Sample Preparation: Prepare a 10 mM solution of the trialkylsilane in a deuterated solvent (e.g., acetone-d₆) containing a known concentration of water.

  • NMR Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) at a constant temperature.

  • Data Analysis: Integrate the signals corresponding to a specific proton on the silane starting material and the corresponding proton on the silanol product. The rate of disappearance of the starting material and the appearance of the product can be used to determine the reaction kinetics.

  • Substrate Preparation: Clean glass slides by sonication in a sequence of acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

  • Silanization: Immerse the cleaned slides in a 1% (v/v) solution of the trialkylsilane in a dry solvent (e.g., toluene) for a specified period (e.g., 2 hours) at room temperature.

  • Washing: Rinse the slides with fresh solvent to remove any unreacted silane and dry under a stream of nitrogen.

  • Contact Angle Measurement: Place a droplet of deionized water (typically 5 µL) on the modified surface and measure the static contact angle using a goniometer. Perform measurements at multiple locations on the surface to ensure reproducibility.

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal (e.g., silicon or germanium).

  • Silane Application: Apply a thin film of the hydrolyzed silane (silanol) to the ATR crystal.

  • Time-Resolved Spectra: Acquire FTIR spectra at regular intervals to monitor the changes in the Si-OH and Si-O-Si vibrational bands.

  • Data Analysis: The decrease in the intensity of the Si-OH absorption band (around 3200-3700 cm⁻¹) and the increase in the intensity of the Si-O-Si absorption band (around 1000-1100 cm⁻¹) can be used to follow the kinetics of the condensation reaction.

Visualizing Reaction Mechanisms and Workflows

Reaction_Mechanism Silane R3Si-H This compound Silanol R3Si-OH Silanol Intermediate Silane->Silanol Hydrolysis H2O H2O H2O->Silanol Catalyst Acid or Base Catalyst Catalyst->Silanol Siloxane R3Si-O-SiR3 Siloxane Bond Silanol->Siloxane Condensation (Self-Assembly) SilylEther R3Si-O-Substrate Silyl Ether Bond Silanol->SilylEther Condensation (Surface Reaction) Substrate Substrate-OH (e.g., Glass Surface) Substrate->SilylEther

Caption: General reaction mechanism for a trialkylsilane.

Validation_Workflow Hypothesis Propose Reaction Mechanism (Hydrolysis and Condensation) Kinetics Measure Reaction Kinetics (e.g., NMR, FTIR) Hypothesis->Kinetics Intermediates Identify Intermediates (e.g., Mass Spectrometry) Hypothesis->Intermediates Validation Validate Mechanism Kinetics->Validation Intermediates->Validation Surface_Analysis Characterize Surface Products (e.g., XPS, AFM) Surface_Analysis->Validation Comparison Compare with Alternative Silanes Comparison->Validation

Caption: Logical workflow for validating the reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Cleaning Substrate Cleaning Surface_Modification Surface Modification Substrate_Cleaning->Surface_Modification Silane_Solution Prepare Silane Solution Silane_Solution->Surface_Modification Contact_Angle Contact Angle Measurement Surface_Modification->Contact_Angle FTIR_Analysis FTIR Spectroscopy Surface_Modification->FTIR_Analysis AFM_Imaging AFM Imaging Surface_Modification->AFM_Imaging

Caption: Experimental workflow for surface modification and analysis.

Performance of Diethyl(hexyl)methylsilane in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl(hexyl)methylsilane is a versatile organosilane reducing agent valued for its moderate reactivity and ease of handling compared to more pyrophoric metal hydrides. The choice of solvent is a critical parameter that can significantly influence reaction kinetics, yields, and selectivity by affecting the solubility of reactants, the stabilization of intermediates, and the activation of the silane. This guide outlines the general effects of different solvent classes on reactions involving this compound and provides a template for systematic solvent screening.

Impact of Solvent Systems on Performance

The performance of this compound is intricately linked to the properties of the solvent. Key considerations include the solvent's polarity, coordinating ability, and protic or aprotic nature.

1. Aprotic Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane):

  • Performance Characteristics: These solvents are generally suitable for reactions where the reactants are nonpolar. They are poor at stabilizing charged intermediates, which can sometimes be advantageous in controlling selectivity. In hydrosilylation reactions, nonpolar solvents are common.

  • Limitations: The solubility of more polar substrates and catalysts can be limited, potentially leading to heterogeneous reaction mixtures and slower reaction rates.

2. Aprotic Polar Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)):

  • Performance Characteristics: This class of solvents is often the preferred choice for reactions with this compound. They offer good solubility for a wide range of substrates and catalysts. Their ability to stabilize charged intermediates can accelerate reaction rates, particularly in reactions that proceed through ionic pathways, such as Lewis acid-catalyzed reductions.

  • Specific Considerations:

    • DCM: Often used for reductive aminations, providing a good balance of solubility and non-coordinating behavior.

    • THF: A versatile solvent, but its coordinating nature can sometimes interfere with certain catalysts.

    • Acetonitrile: Its high polarity can be beneficial, but it can also be reactive under certain conditions.

3. Protic Solvents (e.g., Ethanol, Isopropanol):

  • Performance Characteristics: Protic solvents are generally less favored for reactions involving silanes. The acidic proton of the solvent can react with the silane, leading to the formation of silyl ethers and the consumption of the reducing agent.

  • Exceptions: In some specific catalyzed reactions, a protic co-solvent may be used to facilitate proton transfer steps. However, this requires careful optimization to avoid side reactions.

Hypothetical Performance Data

As specific comparative data for this compound is not available, the following table illustrates how such data would be presented. This hypothetical example considers the reductive amination of a generic ketone with a primary amine.

Solvent SystemDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Toluene2.4244585
Dichloromethane (DCM)9.1128895
Tetrahydrofuran (THF)7.6167592
Acetonitrile (MeCN)37.5109297
Ethanol (EtOH)24.6123050

*Hypothetical data illustrating potential side reactions and lower efficiency in protic solvents.

Experimental Protocols

Below is a general experimental protocol for a reductive amination using a silane like this compound. This should be adapted and optimized for specific substrates.

General Protocol for Reductive Amination:

  • Imine Formation:

    • To a solution of the ketone (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM, 0.5 M), add the primary amine (1.1 equiv).

    • If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄) or a catalyst (e.g., a catalytic amount of acetic acid) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the ketone is consumed.

  • Reduction:

    • To the solution containing the in-situ formed imine, add this compound (1.5 equiv).

    • If a Lewis acid catalyst is required, add it at this stage (e.g., Ti(OiPr)₄, 0.1 equiv).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of an appropriate aqueous solution (e.g., saturated NaHCO₃ solution or 1M HCl, depending on the nature of the product).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Workflows and Pathways

Experimental Workflow for Solvent Screening

G cluster_prep Reactant Preparation cluster_screening Solvent Screening cluster_reaction Reaction & Analysis cluster_conclusion Conclusion prep Prepare stock solutions of Ketone, Amine, and Silane S1 Toluene prep->S1 S2 DCM prep->S2 S3 THF prep->S3 S4 MeCN prep->S4 R1 Reaction 1 S1->R1 R2 Reaction 2 S2->R2 R3 Reaction 3 S3->R3 R4 Reaction 4 S4->R4 A Analyze all reactions by TLC/LC-MS for Yield and Purity R1->A R2->A R3->A R4->A C Compare results to identify optimal solvent A->C

Caption: Workflow for screening different solvents for a chemical reaction.

Hypothetical Signaling Pathway for Lewis Acid Catalysis

G Imine Imine Substrate ActivatedComplex Activated Imine-Lewis Acid Complex Imine->ActivatedComplex LewisAcid Lewis Acid (e.g., Ti(IV)) LewisAcid->ActivatedComplex Silane This compound Silane->ActivatedComplex Product Amine Product ActivatedComplex->Product Hydride Transfer SilylCation Silylium Cation Intermediate ActivatedComplex->SilylCation Byproduct Silyl Byproduct SilylCation->Byproduct Quench

Caption: Activation of an imine by a Lewis acid for silane reduction.

Conclusion

The selection of an appropriate solvent is paramount for optimizing reactions involving this compound. While a universal "best" solvent does not exist, aprotic polar solvents such as DCM, THF, and acetonitrile generally provide a good starting point for achieving efficient reductions. A systematic screening of solvents, as outlined in this guide, is the most effective strategy for identifying the optimal conditions for a specific transformation. Researchers should always prioritize safety and consult the Safety Data Sheet (SDS) for this compound before use, paying close attention to handling and quenching procedures.

Safety Operating Guide

Proper Disposal of Diethyl(hexyl)methylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of diethyl(hexyl)methylsilane, a flammable and potentially reactive organosilane compound. Adherence to these procedures is critical for minimizing safety risks and environmental impact.

Immediate Safety and Disposal Protocol

The primary route for the disposal of this compound is through incineration by a licensed hazardous waste disposal company . Due to its high flammability, this compound should never be disposed of down the drain or mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling and storage areas.[1] Use only non-sparking tools and explosion-proof equipment.[1]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[1]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealable container. The original container is often a suitable choice.

    • Ensure the container is made of a compatible material (typically glass or a specialized solvent-resistant plastic).

    • Do not overfill the waste container. Leave adequate headspace for vapor expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from heat, direct sunlight, and incompatible chemicals, particularly oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.

    • Provide them with the chemical name and quantity of the waste.

Quantitative Data Summary

PropertyValue (for Diethylmethylsilane)Source
Boiling Point 78 °C[2]
Flash Point -23 °C (-9.4 °F) (closed cup)[3]
Density 0.705 g/mL at 25 °C[2]
Hazard Class 3 (Flammable Liquid)[3]
Packing Group I[2]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Begin this compound Disposal Process check_contamination Is the material a pure waste stream or contaminated? start->check_contamination pure_waste Collect in a dedicated, labeled hazardous waste container. check_contamination->pure_waste Pure contaminated_waste Consult EHS for guidance on appropriate waste stream and container. check_contamination->contaminated_waste Contaminated store_waste Store container in a designated, cool, and well-ventilated hazardous waste area. pure_waste->store_waste contaminated_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs provide_info Provide chemical name, quantity, and hazard information. contact_ehs->provide_info schedule_pickup Arrange for waste pickup and incineration. provide_info->schedule_pickup end Disposal Process Complete schedule_pickup->end

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their organizations. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Diethyl(hexyl)methylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl(hexyl)methylsilane was not publicly available at the time of this writing. The following guidance is based on the safety data for the closely related compound, Diethylmethylsilane. Researchers, scientists, and drug development professionals should treat this information as a guideline and are strongly encouraged to obtain a substance-specific SDS from their chemical supplier and perform a thorough risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes operational procedures, personal protective equipment recommendations, and disposal plans to ensure the safe management of this chemical.

I. Physicochemical and Hazard Data

The following table summarizes the known properties of Diethylmethylsilane. These values should be considered indicative for this compound but may differ.

PropertyValue
Chemical Formula C5H14Si
Physical State Liquid
Appearance Colorless
Odor Mild
Boiling Point 56 °C / 132.8 °F
Flash Point -20 °C / -4 °F
Autoignition Temperature No data available
Flammability Limits LEL: 1.1 vol %
Specific Gravity 0.684 g/cm³
Solubility Immiscible in water

II. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimizing exposure risks. The following PPE is recommended for handling this compound.

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[1] Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] Contact lenses should not be worn when handling this chemical.[1]

  • Skin and Body Protection: A flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton). All skin must be covered. Wear closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-certified organic vapor respirator with a black cartridge is recommended.[1]

III. Operational Plan: Handling and Storage

Adherence to a strict operational plan is essential for the safe handling and storage of this compound.

A. Engineering Controls

  • Work in a well-ventilated laboratory, with operations conducted inside a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Use explosion-proof electrical equipment and grounding procedures to prevent static discharge.[1]

B. Safe Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Clear the work area of any unnecessary equipment or materials.

    • Have spill cleanup materials readily available.

  • Handling:

    • Ground and bond containers and receiving equipment during transfer to prevent static electricity.[1]

    • Use only non-sparking tools.[1]

    • Avoid all contact with skin and eyes, and do not breathe vapors or mists.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

    • Incompatible with alkalis, metal salts, oxidizing agents, and precious metals.[1]

C. Spill Management

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • For large spills, evacuate the area and contact emergency services.

D. Waste Disposal

  • Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.

  • Empty containers may retain flammable vapors and should be handled with care.[1]

IV. Experimental Workflow and First Aid

The following diagrams illustrate the standard operating procedure for handling this compound and the immediate first aid measures in case of exposure.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal p1 Don PPE p2 Prepare Fume Hood p1->p2 p3 Gather Materials p2->p3 h1 Ground Equipment p3->h1 h2 Transfer Chemical h1->h2 h3 Conduct Experiment h2->h3 c1 Quench Reaction h3->c1 c2 Clean Glassware c1->c2 d1 Dispose of Waste c2->d1

Operational workflow for handling this compound.

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Follow-up inhalation Inhalation a1 Move to fresh air. Seek medical advice. inhalation->a1 skin Skin Contact a2 Remove contaminated clothing. Wash skin with soap and water. skin->a2 eye Eye Contact a3 Flush eyes with water for 15 mins. Remove contact lenses. eye->a3 ingestion Ingestion a4 Do NOT induce vomiting. Seek immediate medical attention. ingestion->a4 m1 Call Poison Control or Doctor a1->m1 a2->m1 a3->m1 a4->m1

First aid procedures for this compound exposure.

V. First Aid Measures

Immediate first aid is crucial in the event of an exposure.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, seek medical advice.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Get medical advice if skin irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.